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  • Product: 3-Phenoxy-propionamidine hydrochloride
  • CAS: 857943-48-7

Core Science & Biosynthesis

Foundational

3-Phenoxy-propionamidine HCl chemical structure and properties

Structural Characterization, Synthetic Methodologies, and Pharmacophore Utility Executive Summary 3-Phenoxy-propionamidine hydrochloride (CAS: 857943-48-7) acts as a critical "linker-warhead" synthon in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodologies, and Pharmacophore Utility

Executive Summary

3-Phenoxy-propionamidine hydrochloride (CAS: 857943-48-7) acts as a critical "linker-warhead" synthon in medicinal chemistry. It combines a lipophilic phenoxy ether tail—providing hydrophobic binding interactions—with a polar, basic amidine headgroup capable of bidentate hydrogen bonding. This duality makes it a high-value intermediate for synthesizing serine protease inhibitors (mimicking the arginine side chain) and histamine H3 receptor antagonists. This guide details its physicochemical profile, a robust Pinner synthesis protocol, and its application in heterocyclic construction.

Part 1: Structural Analysis & Physicochemical Profile[1]

The molecule consists of a phenyl ring linked via an ether oxygen to a propyl chain, terminating in an amidine hydrochloride moiety.

PropertyDataContext/Relevance
IUPAC Name 3-Phenoxypropanimidamide hydrochlorideOfficial nomenclature.
CAS Number 857943-48-7Unique identifier for procurement/database search.
Molecular Formula

Salt form ensures stability against hydrolysis.
Molecular Weight 200.66 g/mol Fragment-like size, ideal for FBDD (Fragment-Based Drug Design).
pKa (Amidine) ~11.5 - 12.0 (Predicted)Highly basic; exists as a protonated cation at physiological pH.
H-Bond Donors 3 (Amidine

,

)
Critical for anchoring to Asp/Glu residues in enzyme active sites.
Solubility High: Water, DMSO, MethanolLow: Hexane, DCMThe ionic salt character dominates solubility.

Structural Logic: The phenoxy group serves as a hydrophobic anchor, often occupying the S2 or S3 pockets of protease enzymes. The ether oxygen acts as a weak H-bond acceptor, influencing the conformation of the propyl chain (gauche effect). The amidine group is the primary pharmacophore, forming salt bridges with anionic residues (e.g., Asp189 in Trypsin-like proteases).

Part 2: Synthetic Routes & Optimization

The industrial standard for synthesizing 3-phenoxy-propionamidine HCl is the Pinner Reaction . This acid-catalyzed transformation converts a nitrile to an imidate ester, followed by ammonolysis.[1][2]

Protocol: Modified Pinner Synthesis

Reagents:

  • Precursor: 3-Phenoxypropionitrile (CAS: 3055-86-5)

  • Solvent: Anhydrous Ethanol (EtOH) and Diethyl Ether (

    
    )
    
  • Reagent: Anhydrous Hydrogen Chloride (HCl) gas[3]

  • Ammonia Source: Methanolic Ammonia (

    
    )
    

Step-by-Step Methodology:

  • Formation of the Imidate Intermediate (Pinner Salt):

    • Dissolve 3-phenoxypropionitrile (1.0 eq) in a mixture of anhydrous EtOH (1.1 eq) and dry

      
      .
      
    • Cool the reaction vessel to 0°C in an ice-salt bath.

    • Bubble dry HCl gas through the solution for 2-4 hours until saturation. Critical Control Point: Moisture must be excluded to prevent hydrolysis to the ester.

    • Seal the vessel and store at 4°C for 24–48 hours. The imidate ester hydrochloride will precipitate as a white crystalline solid.

    • Filter the solid under argon and wash with cold dry ether.

  • Ammonolysis to Amidine:

    • Resuspend the imidate salt in anhydrous EtOH.

    • Add 7N

      
       in MeOH (3.0 eq) dropwise at 0°C.
      
    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Concentrate in vacuo. Recrystallize the crude residue from EtOH/Acetone to yield pure 3-phenoxy-propionamidine HCl.

Synthetic Workflow Diagram

PinnerSynthesis Nitrile 3-Phenoxypropionitrile Imidate Ethyl Imidate HCl Salt Nitrile->Imidate 0°C, Anhydrous HCl HCl (gas) + EtOH HCl->Imidate Product 3-Phenoxy- propionamidine HCl Imidate->Product Ammonolysis SideProduct Orthoester (Hydrolysis Risk) Imidate->SideProduct + H2O (Moisture) Ammonia NH3 / MeOH Ammonia->Product

Figure 1: The Pinner reaction pathway. Note the critical moisture sensitivity at the Imidate stage.

Part 3: Reactivity & Synthetic Utility[2]

3-Phenoxy-propionamidine is a "1,3-binucleophile" (N-C-N). Its primary utility lies in condensation reactions with electrophiles to form heterocycles.

1. Pyrimidine Synthesis (The Roche/Merck Pathway)

Reaction with


-dicarbonyls (e.g., ethyl acetoacetate) or 

-enaminones yields 2-substituted pyrimidines. This is a classic route for generating histamine receptor antagonists.
  • Mechanism:

    • Neutralization of the amidine HCl with NaOEt.

    • Nucleophilic attack of the amidine nitrogen on the ketone carbonyl.

    • Cyclization at the ester carbonyl.

    • Dehydration/Aromatization.

2. Imidazole Formation

Reaction with


-haloketones (e.g., phenacyl bromide) yields 2-substituted imidazoles.
Reactivity Logic Diagram

ReactivityMap cluster_reactions Electrophilic Partners Amidine 3-Phenoxy-propionamidine BetaKeto β-Keto Esters (e.g., Ethyl Acetoacetate) Amidine->BetaKeto AlphaHalo α-Halo Ketones Amidine->AlphaHalo Triazine Hydrazine Amidine->Triazine Pyrim 2-(2-Phenoxyethyl) pyrimidines BetaKeto->Pyrim Cyclocondensation (Base catalyzed) Imid 2-(2-Phenoxyethyl) imidazoles AlphaHalo->Imid Hantzsch Synthesis Triazole 1,2,4-Triazoles Triazine->Triazole Condensation

Figure 2: Divergent synthesis pathways utilizing the amidine moiety as a binucleophile.

Part 4: Handling, Stability & Analytical Characterization
Stability Profile
  • Hygroscopicity: Amidine hydrochlorides are moderately hygroscopic. Store in a desiccator.

  • Hydrolysis: Stable in acidic pH. In basic aqueous solution (pH > 12), the free base is generated, which may slowly hydrolyze to the amide (3-phenoxypropionamide) over days.

  • Thermal: Stable up to melting point (~140-160°C, typical for amidine salts).

Analytical Fingerprint (1H NMR in DMSO-d6)
  • 
     9.0 - 9.5 ppm (Broad s, 3H/4H):  Distinctive amidine protons (
    
    
    
    ). These exchange with
    
    
    .
  • 
     7.2 - 6.9 ppm (m, 5H):  Aromatic protons of the phenoxy group.
    
  • 
     4.2 ppm (t, 2H):  Methylene adjacent to oxygen (
    
    
    
    ).
  • 
     2.8 ppm (t, 2H):  Methylene adjacent to the amidine (
    
    
    
    ).

Quality Control Note: The disappearance of the triplet at


 2.8 ppm and appearance of a signal at 

2.4 ppm usually indicates hydrolysis to the primary amide.
References
  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • National Institutes of Health (NIH) - PubChem. (2024). 3-Phenoxypropionic acid (Precursor Data). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

Sources

Foundational

Beyond the SDS: Strategic Handling of 3-Phenoxy-propionamidine HCl

Topic: Safety Data Sheet (SDS) & Technical Handling Guide for 3-Phenoxy-propionamidine HCl Content Type: In-depth Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, and HSE Officers. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide for 3-Phenoxy-propionamidine HCl Content Type: In-depth Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, and HSE Officers.

Executive Summary & Chemical Identity

3-Phenoxy-propionamidine Hydrochloride is a specialized chemical intermediate primarily utilized in the synthesis of peptidomimetics, protease inhibitors (e.g., thrombin or Factor Xa inhibitors), and H2-receptor antagonists. Unlike commodity chemicals, its handling requires a nuanced understanding of amidine stability and hygroscopic degradation .

This guide transcends the standard 16-section SDS format, providing a "Risk Management & Operational Integrity" framework. It treats the compound not just as a hazard, but as a sensitive reagent where safety protocols directly correlate with experimental success.

Parameter Technical Specification
Chemical Name 3-Phenoxypropanimidamide hydrochloride
CAS Number 857943-48-7 (Reference identifier)
Molecular Formula

Molecular Weight 200.66 g/mol (Free base: 164.21)
Structural Motif Phenoxy ether linked to an aliphatic amidine salt.
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM/Ether.
Physicochemical Profile: The "Why" Behind the Protocol

Expertise & Experience: The primary operational risk with 3-Phenoxy-propionamidine HCl is not acute toxicity, but hydrolytic instability . Amidines are strong bases (


), but as hydrochloride salts, they are stabilized. However, in the presence of atmospheric moisture, the salt equilibrium shifts, leading to irreversible hydrolysis into the corresponding primary amide  (3-phenoxypropionamide) and ammonium chloride.

The Causality of Degradation:

  • Hygroscopicity: The HCl lattice avidly absorbs water from the air.

  • Nucleophilic Attack: Water attacks the imine carbon of the amidine.

  • Result: Your reagent purity drops, introducing an amide impurity that is often difficult to separate by standard silica chromatography due to similar polarity.

Self-Validating System: Purity Check

Before using a stored batch, perform this rapid QC check:

  • Method:

    
    -NMR in DMSO-
    
    
    
    .
  • Validation: Look for the disappearance of the broad amidine protons (

    
     ppm) and the appearance of amide protons (
    
    
    
    ppm). If the integral ratio shifts
    
    
    , recrystallize immediately.
Toxicological Assessment (SAR-Based)

Trustworthiness: As a research intermediate, comprehensive toxicological data (LD50) may not be established for this specific CAS. Therefore, we apply Structure-Activity Relationship (SAR) logic based on the amidine class (e.g., Benzamidine HCl).

GHS Classification (Inferred/Predicted)
Hazard ClassCategoryHazard StatementMechanistic Logic
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2]Analogous to benzamidine; disrupts protease function systemically.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][3][4][5]Acidic nature of HCl salt upon moisture contact.
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][3][5][6]High ionic strength and acidity damaging to mucous membranes.
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1]Dust inhalation irritates upper respiratory tract.
Operational Protocols: Handling & Synthesis
Workflow 1: The "Dry-Chain" Handling Protocol

To maintain scientific integrity, this compound must be handled under a "Dry-Chain" to prevent hydrolysis.

HandlingProtocol cluster_fail Failure Mode: Hydrolysis Storage Storage (-20°C, Desiccated) Equilibration Warm to RT (Sealed Container) Storage->Equilibration Prevents Condensation Weighing Weighing (Glovebox or Rapid Air) Equilibration->Weighing < 5 mins exposure Reaction Reaction Solvent (Anhydrous Only) Weighing->Reaction Immediate Dissolution Moisture Atmospheric H2O Weighing->Moisture Slow Handling Amide Impurity: 3-Phenoxypropionamide Moisture->Amide Irreversible

Figure 1: The "Dry-Chain" Protocol illustrating the critical path to prevent hydrolytic degradation.

Workflow 2: Emergency Response & Spills

In the event of exposure or spill, the acidity of the HCl salt is the primary immediate threat.

Step-by-Step Decontamination:

  • PPE: Nitrile gloves (double layer recommended), safety goggles, lab coat.

  • Containment: Do not dry sweep (creates dust).[7] Cover spill with a wet paper towel (if small) or use a dedicated chemical spill pad.

  • Neutralization (The Self-Validating Step):

    • Apply a dilute solution of Sodium Bicarbonate (

      
      ) to the surface after bulk removal.
      
    • Validation: Bubbling indicates residual acid (HCl). Continue until bubbling ceases.

  • Disposal: Collect as halogenated organic waste.

Synthesis & Reaction Logic

Authoritative Grounding: When using 3-Phenoxy-propionamidine HCl in synthesis (e.g., Pinner reaction derivatives or heterocycle formation), the free base liberation is a critical step often mishandled.

The "In-Situ" Liberation Protocol: Do not isolate the free base (3-Phenoxy-propionamidine) as a solid; it is unstable. Instead, liberate it in situ.

  • Suspend: Place the HCl salt in anhydrous solvent (MeOH or EtOH).

  • Neutralize: Add exactly 1.0 equivalent of Sodium Methoxide (

    
    ) or Potassium tert-butoxide (
    
    
    
    ).
  • Filter: The solution will become cloudy as NaCl/KCl precipitates. Filter this salt off under inert atmosphere.

  • React: Use the filtrate immediately.

Critical Note: Avoid using aqueous bases (NaOH) for liberation, as water promotes the hydrolysis to the amide described in Section 2.

References & Data Sources
  • ChemicalBook. (2024). 3-Phenoxy-propionamidine HCl - CAS 857943-48-7 Product Integrity Data. Link

  • PubChem. (n.d.). Compound Summary: Benzamidine Hydrochloride (Analogous Toxicity Profile). National Library of Medicine. Link

  • Fisher Scientific. (2021).[6] Safety Data Sheet: Amidine Hydrochloride Salts General Handling. Link

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Phenoxy-alkyl-amidine derivatives. Link

  • Sigma-Aldrich. (2024). Technical Bulletin: Handling Hygroscopic Reagents in Organic Synthesis. Link

(Note: Specific toxicological values are extrapolated from homologous series where exact experimental data for CAS 857943-48-7 is proprietary or unavailable in public repositories.)

Sources

Exploratory

Solubility Profiling of 3-Phenoxy-propionamidine Hydrochloride: A Technical Guide

Executive Summary & Chemical Identity[1][2][3][4] 3-Phenoxy-propionamidine hydrochloride (CAS: 857943-48-7) is a critical amidine intermediate often utilized in the synthesis of H2-receptor antagonists (e.g., histamine a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4]

3-Phenoxy-propionamidine hydrochloride (CAS: 857943-48-7) is a critical amidine intermediate often utilized in the synthesis of H2-receptor antagonists (e.g., histamine analogs) and protease inhibitors. Its solubility profile is governed by the interplay between the highly polar, ionic amidinium headgroup and the lipophilic phenoxy-alkyl tail.

While specific empirical solubility data for this intermediate is often proprietary or absent from public pharmacopeias, structural analogs (e.g., Benzamidine HCl) and physicochemical principles suggest it possesses moderate to high aqueous solubility (estimated >50 mg/mL) at ambient temperature. This guide provides the theoretical grounding and the precise experimental protocols required to validate its solubility for formulation and purification processes.

Chemical Structure & Properties
PropertyDetail
IUPAC Name 3-phenoxypropanimidamide hydrochloride
Molecular Formula C

H

N

O[1] · HCl
Molecular Weight ~200.66 g/mol
Functional Groups Phenoxy ether (Lipophilic/H-bond acceptor), Amidine (Basic/Ionic)
pKa (Amidine) ~11.0 – 12.0 (Highly basic; fully protonated at pH 7)
Predicted LogP ~1.2 (Free base); Salt form is highly hydrophilic

Theoretical Solubility Profile

To understand the solubility behavior of 3-Phenoxy-propionamidine HCl, we must analyze the competition between lattice energy and solvation energy.

Structural Determinants
  • Amidinium Headgroup: The protonated amidine moiety (

    
    ) is the primary driver of aqueous solubility. It forms strong ion-dipole interactions with water molecules.
    
  • Chloride Counter-ion: The HCl salt disrupts the crystal lattice more effectively than non-salt forms, significantly lowering the energy required for dissolution.

  • Phenoxy-Propyl Chain: The 3-carbon linker and phenyl ring introduce lipophilicity. While the ether oxygen (

    
    ) can accept hydrogen bonds, the phenyl ring drives the molecule towards hydrophobic aggregation at high concentrations.
    
Analog Comparison

Comparing 3-Phenoxy-propionamidine HCl to structurally similar compounds allows for an accurate estimation of its solubility range.

CompoundStructureSolubility (H

O)
Relevance
Benzamidine HCl Ph-C(=NH)NH

[2] · HCl
~50 mg/mLDirect analog (lacks alkyl linker)
Phenylephrine HCl HO-Ph-CH(OH)-CH

-NHMe · HCl
>100 mg/mLSimilar MW, highly soluble
Clonidine HCl Cl

-Ph-NH-Imidazoline · HCl
~5 mg/mL (PBS)More lipophilic (Cl subs), lower solubility

Experimental Determination Protocol

As a researcher, you must validate the theoretical estimate empirically. Do not rely on visual inspection alone; use the Saturation Shake-Flask Method coupled with HPLC for definitive data.

Workflow Visualization

The following diagram outlines the rigorous process for determining thermodynamic solubility.

SolubilityWorkflow Start Start: Excess Solid Addition Equilibration Equilibration (24-48h @ 25°C, 100 rpm) Start->Equilibration Supersaturation Separation Phase Separation (Filtration 0.45 µm PVDF) Equilibration->Separation Equilibrium Reached Dilution Dilution (Mobile Phase) Separation->Dilution Clear Supernatant Analysis Quantification (HPLC-UV @ 254 nm) Dilution->Analysis Calc Calculation (mg/mL) Analysis->Calc

Caption: Standard Operating Procedure for Thermodynamic Solubility Determination.

Detailed Protocol

Materials:

  • 3-Phenoxy-propionamidine HCl (solid)

  • Milli-Q Water (degassed)

  • 0.45 µm PVDF Syringe Filters (Nylon is also acceptable)

  • HPLC System with UV Detector

Step-by-Step Procedure:

  • Preparation: Weigh approximately 100 mg of the compound into a 2 mL HPLC vial.

  • Addition: Add 1.0 mL of Milli-Q water.

    • Observation: If the solid dissolves instantly, the solubility is >100 mg/mL. Add more solid until a precipitate remains visible.

  • Equilibration: Cap the vial and place it on an orbital shaker (or magnetic stirrer) at 25°C for 24 hours. This ensures the solution reaches thermodynamic equilibrium.

  • pH Check: Measure the pH of the supernatant. For amidine salts, the pH should be neutral to slightly acidic (due to the HCl). If pH > 9, the salt may be dissociating to the free base (unlikely for HCl salts in water).

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm filter into a fresh vial. Discard the first 200 µL of filtrate to account for filter adsorption.

  • Quantification (HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: Water (0.1% TFA) : Acetonitrile (0.1% TFA) [Gradient 90:10 to 10:90].

    • Detection: UV @ 254 nm (Phenoxy absorption).

    • Calculation: Compare peak area against a standard curve of known concentration (e.g., 0.1 mg/mL).

Factors Affecting Solubility

Understanding these variables allows for the manipulation of solubility during process development (e.g., crystallization).

Common Ion Effect (Salting Out)

The presence of excess chloride ions (Cl


) will suppress the solubility of the hydrochloride salt.
  • Mechanism: According to the solubility product principle (

    
    ), increasing 
    
    
    
    (e.g., adding NaCl or HCl) forces the equilibrium toward the solid precipitate.
  • Application: To crystallize the product, add concentrated HCl or saturated NaCl to the aqueous solution.

pH Dependence

While the HCl salt is soluble, the Free Base is significantly less soluble.

  • pKa Context: The amidine group has a pKa

    
     12.
    
  • High pH (>11): The molecule deprotonates to the neutral free base. Solubility will drop drastically, likely to <1 mg/mL.

  • Low pH (<7): The molecule remains fully protonated and highly soluble.

pHSolubility Acidic pH < 10 (Cationic Form) High Solubility Basic pH > 11 (Neutral Free Base) Precipitation Acidic->Basic Add NaOH Deprotonation Basic->Acidic Add HCl Protonation

Caption: pH-Dependent Solubility Switch for Amidine Derivatives.

Practical Applications & Storage

Formulation

For aqueous formulations (e.g., injection or oral solution), 3-Phenoxy-propionamidine HCl is stable in water for short periods (24-48 hours). However, amidines can undergo hydrolysis to amides over extended periods in aqueous solution, especially at elevated temperatures or extreme pH.

  • Recommendation: Prepare aqueous solutions fresh. For long-term storage, lyophilize the solution.

Storage Conditions
  • State: Hygroscopic solid.

  • Environment: Store at -20°C under inert gas (Argon/Nitrogen) to prevent moisture absorption and hydrolysis.

  • Container: Amber glass to protect the phenoxy moiety from potential photodegradation.

References

  • ChemicalBook. (2024). 3-Phenoxy-propionamidine HCl (CAS 857943-48-7) Properties and Suppliers.Link

  • Sigma-Aldrich. (2024). Benzamidine Hydrochloride: Physicochemical Properties and Solubility.[3][4]Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 81596, 3-Phenoxypropionic acid (Structural Parent).[5]Link

  • Cayman Chemical. (2022).[6] Clonidine (hydrochloride) Product Information & Solubility Data.[6]Link

  • Google Patents. (1988). Process for the preparation of N-sulfamyl-propionamidine derivatives (US4731479A).Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Phenoxy-propionamidine from 3-phenoxypropionitrile

An authoritative guide to the synthesis of 3-phenoxy-propionamidine from its nitrile precursor, tailored for chemists in research and pharmaceutical development. This document provides a detailed exploration of the Pinne...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the synthesis of 3-phenoxy-propionamidine from its nitrile precursor, tailored for chemists in research and pharmaceutical development. This document provides a detailed exploration of the Pinner reaction, including its mechanism, a step-by-step laboratory protocol, and expert troubleshooting advice.

Introduction: The Strategic Importance of Amidines

Amidines are a class of organic compounds characterized by the RC(NH)NH₂ functional group. As highly basic and effective hydrogen bond donors and acceptors, they are privileged structures in medicinal chemistry. The amidine moiety is a key pharmacophore in a multitude of clinically relevant agents, including anticoagulants, antivirals, and enzyme inhibitors. 3-Phenoxy-propionamidine, in particular, serves as a critical building block for more complex molecules, leveraging the lipophilic phenoxy group to enhance membrane permeability and the amidine group to engage with biological targets.

The most classical and reliable method for converting nitriles to amidines is the Pinner reaction, first reported by Adolf Pinner in 1877.[1][2][3] This two-step process offers a high-yielding and versatile route to amidine hydrochlorides, which are often more stable and easier to handle than their corresponding free bases.

The Pinner Reaction: A Mechanistic Dissection

A thorough understanding of the Pinner reaction mechanism is essential for optimization and troubleshooting. The reaction proceeds in two distinct stages: the formation of a Pinner salt, followed by ammonolysis.

Part A: Formation of the Imino Ether (Pinner Salt)

The reaction is initiated by the protonation of the nitrile's nitrogen atom by anhydrous hydrogen chloride (HCl). This activation dramatically increases the electrophilicity of the nitrile carbon. A nucleophilic attack by an alcohol (e.g., anhydrous ethanol) on this activated carbon follows, leading to the formation of an imino ether hydrochloride, commonly known as a Pinner salt.[3][4][5] It is critical to maintain strictly anhydrous conditions, as any water present can hydrolyze the Pinner salt to an ester, reducing the yield of the desired amidine.[2][4]

Part B: Ammonolysis of the Pinner Salt

The isolated Pinner salt is a reactive intermediate.[6] In the second step, it is treated with ammonia. Ammonia acts as a nucleophile, attacking the iminium carbon and displacing the alkoxy group (as ethanol) to form the final amidine hydrochloride product.[1][4]

Detailed Synthesis Protocol

This protocol provides a laboratory-scale procedure for the synthesis of 3-phenoxy-propionamidine hydrochloride from 3-phenoxypropionitrile.

Reagents and Materials
Reagent/MaterialGradeSupplier (Example)Key Considerations
3-Phenoxypropionitrile≥98%Sigma-AldrichStarting material.
Anhydrous Ethanol≥99.5%Fisher ScientificMust be strictly anhydrous.
Hydrogen Chloride Gas≥99%MathesonCan be generated in situ if necessary.
Anhydrous Diethyl EtherACS GradeVWRUsed for precipitation and washing.
Ammonia in Methanol7N SolutionSigma-AldrichEnsure accurate concentration.

⚠️ Safety Advisory: This procedure involves corrosive and toxic substances. Anhydrous HCl is a severe respiratory irritant. All operations must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and acid-resistant gloves, is mandatory.

Step-by-Step Experimental Procedure

Step 1: Synthesis of Ethyl 3-phenoxypropioimidate hydrochloride (Pinner Salt)

  • Apparatus Setup: Assemble a flame-dried, 250 mL, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a thermometer, and a drying tube filled with calcium chloride to protect the reaction from atmospheric moisture.

  • Initial Charging: Charge the flask with 3-phenoxypropionitrile (1 eq) and anhydrous ethanol (4 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to prevent the thermodynamically unstable Pinner salt from decomposing.[1][6]

  • HCl Addition: Slowly bubble anhydrous hydrogen chloride gas through the solution. Monitor the temperature to ensure it does not rise above 5 °C. Continue the gas addition until the solution is saturated, which is typically indicated by the formation of a dense white precipitate of the Pinner salt.

  • Reaction Maturation: Seal the flask and allow the mixture to stir at 0-5 °C for an additional 2 hours. Then, let the flask stand at 4 °C (in a refrigerator) for 12-18 hours to ensure complete reaction.

  • Isolation: If precipitation is not complete, add anhydrous diethyl ether (approx. 2 volumes) to the cold mixture to precipitate the remaining product. Collect the white solid by vacuum filtration, ensuring the apparatus is protected from atmospheric moisture.

  • Washing and Drying: Wash the filter cake with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the collected solid under high vacuum to yield the Pinner salt as a fine white powder.

Step 2: Synthesis of 3-Phenoxy-propionamidine hydrochloride

  • Reaction Setup: In a clean, dry round-bottom flask, suspend the dried Pinner salt (1 eq) in anhydrous methanol (approx. 5 mL per gram of salt).

  • Ammonolysis: Cool the suspension to 0 °C. Add a 7N solution of ammonia in methanol (2.5 eq) dropwise to the stirred suspension.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the Pinner salt.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether, to afford 3-phenoxy-propionamidine hydrochloride as a white crystalline solid.

Synthesis Workflow Diagram

G cluster_0 Part A: Pinner Salt Formation cluster_1 Part B: Ammonolysis start_A 3-Phenoxypropionitrile + Anhydrous Ethanol process_A Bubble Anhydrous HCl @ 0°C start_A->process_A product_A Ethyl 3-phenoxypropioimidate HCl (Pinner Salt) process_A->product_A Maturation @ 4°C start_B Pinner Salt Suspension in Methanol product_A->start_B Isolate & Dry process_B Add NH₃/Methanol @ 0°C to RT start_B->process_B product_B 3-Phenoxy-propionamidine HCl process_B->product_B Stir 3-5h final Pure Product product_B->final Recrystallize

Caption: A workflow diagram illustrating the two-part synthesis of 3-phenoxy-propionamidine HCl.

Analytical Characterization

The identity, purity, and structure of the final product should be confirmed by a suite of standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the phenoxy aromatic protons, two distinct methylene (-CH₂-) groups, and broad, exchangeable protons for the amidinium (-C(NH₂)NH₂⁺) group.
¹³C NMR Resonances for the aromatic carbons, the two aliphatic carbons, and a characteristic downfield signal for the amidinium carbon (typically ~165-175 ppm).
FT-IR Strong N-H stretching bands (~3100-3400 cm⁻¹), a C=N stretching vibration (~1650-1680 cm⁻¹), and characteristic C-O-C ether stretching.
Mass Spec (ESI+) A molecular ion peak corresponding to the protonated free base [M+H]⁺.
Melting Point A sharp and defined melting point range, indicative of high purity.

Troubleshooting and Field-Proven Insights

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low yield of Pinner Salt 1. Presence of moisture in reagents/glassware.2. Incomplete saturation with HCl gas.1. Use freshly distilled, anhydrous solvents. Flame-dry all glassware under an inert atmosphere.2. Extend the duration of HCl bubbling and ensure the gas dispersion tube is efficient.
Formation of ester byproduct Hydrolysis of the Pinner salt intermediate by water.Re-evaluate and enforce strictly anhydrous conditions throughout Step 1.
Incomplete Ammonolysis 1. Insufficient ammonia.2. Low reactivity of the Pinner salt.1. Increase the equivalents of the ammonia solution to 3-4 eq.2. Allow the reaction to stir for a longer period at room temperature or with gentle warming (e.g., 30-40 °C).
Product is an oil or difficult to crystallize Presence of impurities or residual solvent.Purify the crude product via flash column chromatography before attempting recrystallization. Ensure all solvents are thoroughly removed under high vacuum.

Conclusion

The Pinner reaction represents a robust and time-honored method for the synthesis of 3-phenoxy-propionamidine hydrochloride from its corresponding nitrile. The success of this synthesis hinges on meticulous attention to anhydrous conditions during the formation of the Pinner salt and careful control of reaction temperatures. By following the detailed protocol and considering the troubleshooting guidance provided, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and the broader field of chemical synthesis.

References

  • New single step route for efficient synthesis of amidine containing molecules. (2019).
  • Pinner reaction - Wikipedia. Retrieved from [Link]

  • Pinner Reaction. NROChemistry.
  • Pinner Reaction. (2017, June 5). Chem-Station Int. Ed. Retrieved from [Link]

  • Pinner Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019, November 18). YouTube. Retrieved from [Link]

  • Werz, D. B. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1613–1617. Retrieved from [Link]

Sources

Application

Application Note: A Comprehensive Protocol for the Synthesis of Phenoxy-propionamidine via the Pinner Reaction

Introduction: The Strategic Value of the Pinner Reaction in Amidine Synthesis For researchers and professionals in drug development, the synthesis of amidine-containing molecules is a frequent necessity. The amidine func...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pinner Reaction in Amidine Synthesis

For researchers and professionals in drug development, the synthesis of amidine-containing molecules is a frequent necessity. The amidine functional group is a key pharmacophore in numerous biologically active compounds, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups. The Pinner reaction, first described by Adolf Pinner in 1877, remains a cornerstone of organic synthesis for converting nitriles into amidines.[1] This acid-catalyzed, two-step process offers a reliable and versatile route to these valuable intermediates.[2]

This guide provides an in-depth protocol for the synthesis of phenoxy-propionamidine, a scaffold of interest due to the prevalence of the phenoxy moiety in approved drugs and clinical candidates, where it often contributes to target binding and favorable pharmacokinetic properties.[3][4] The synthesis proceeds through the formation of a crucial intermediate, an imino ester salt (commonly known as a Pinner salt), which is subsequently converted to the target amidine via ammonolysis.[5][6] A thorough understanding of the reaction mechanism and critical experimental parameters is paramount for achieving high yields and purity, which this document aims to provide.

Reaction Mechanism: A Step-by-Step Molecular Journey

The Pinner reaction for amidine synthesis is a sequential process. The causality behind each step is critical for experimental success. The entire process must be conducted under strictly anhydrous conditions, as the Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of an undesired ester byproduct.[5][7]

  • Activation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This step is crucial as it dramatically increases the electrophilicity of the nitrile carbon atom, priming it for nucleophilic attack.[7]

  • Formation of the Pinner Salt: The lone pair of electrons on the oxygen of the alcohol (in this case, ethanol) attacks the activated nitrile carbon. This nucleophilic addition results in the formation of an alkyl imidate hydrochloride, the Pinner salt.[2][6] This salt is often a crystalline solid that precipitates from the reaction mixture.

  • Ammonolysis to the Amidine: The Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the imine carbon and displacing the alkoxy group (-OR) to form a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of alcohol to yield the final amidine hydrochloride salt.[1][5]

Pinner_Reaction_Mechanism Pinner Reaction Mechanism for Phenoxy-propionamidine Synthesis Nitrile Phenoxy-propionitrile ProtonatedNitrile Activated Nitrilium Ion Nitrile->ProtonatedNitrile + Anhydrous HCl PinnerSalt Pinner Salt (Ethyl Phenoxy-propionimidate HCl) ProtonatedNitrile->PinnerSalt + Anhydrous EtOH AmidineHCl Phenoxy-propionamidine HCl PinnerSalt->AmidineHCl + NH₃

Caption: Pinner reaction mechanism for phenoxy-propionamidine synthesis.

Detailed Experimental Protocol: Synthesis of Phenoxy-propionamidine Hydrochloride

This protocol details the synthesis from phenoxy-propionitrile. The utmost care must be taken to exclude moisture throughout the procedure. All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

Materials & Equipment
  • Reagents: Phenoxy-propionitrile, Anhydrous Ethanol (EtOH), Anhydrous Diethyl Ether (Et₂O), Hydrogen Chloride (gas, from a cylinder), Ammonia (gas, from a cylinder), Dry Ice, Acetone.

  • Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, gas inlet tube, drying tube (filled with CaCl₂), low-temperature thermometer, gas bubbler, Schlenk line or nitrogen/argon manifold.

Step 1: Formation of the Pinner Salt (Ethyl Phenoxy-propionimidate Hydrochloride)
  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the eventual solvent level, a thermometer, and a drying tube on the third neck. Purge the entire apparatus with dry nitrogen for 10-15 minutes.

  • Charging the Flask: To the flask, add phenoxy-propionitrile (1.0 eq). Dissolve it in a mixture of anhydrous ethanol (1.5 eq) and anhydrous diethyl ether (approx. 5-10 mL per gram of nitrile). The ether is used to reduce the polarity of the solvent, which aids in the precipitation of the Pinner salt.

  • Cooling: Cool the stirred solution to between -5 °C and 0 °C using an ice-salt bath or a dry ice/acetone bath. Maintaining a low temperature is critical to prevent the thermodynamically unstable Pinner salt from rearranging into an amide and to control the exothermicity of dissolving HCl gas.[1][2]

  • HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the cold, stirred solution. The rate should be moderate to allow for efficient dissolution.

  • Reaction Monitoring: Continue the HCl addition until the solution is saturated. A white precipitate of the Pinner salt will begin to form. After saturation, stop the gas flow, replace the gas inlet with a glass stopper, and allow the mixture to stir at 0 °C for 6-12 hours, or until reaction completion is confirmed (e.g., by monitoring the disappearance of the nitrile peak via IR spectroscopy or TLC analysis of a quenched aliquot).

  • Isolation of Intermediate (Optional but Recommended): The Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold, anhydrous diethyl ether, and dried under vacuum. However, it is common to proceed directly to the next step using the slurry.[1]

Step 2: Ammonolysis to Phenoxy-propionamidine Hydrochloride
  • Preparation: Ensure the suspension of the Pinner salt is maintained at 0 °C.

  • Ammonia Gas Introduction: Replace the drying tube with a gas inlet from an ammonia cylinder. Slowly bubble anhydrous ammonia gas through the stirred suspension. This step is also exothermic and requires careful temperature control.

  • Basification and Reaction: Continue the ammonia addition until the reaction mixture is basic (can be checked by holding a moist pH paper over the outlet, but do not dip it in the anhydrous mixture). The precipitate will change in consistency as the Pinner salt is converted to the amidine hydrochloride and ammonium chloride is formed.

  • Completion: After the mixture is saturated with ammonia, remove the cooling bath and allow the flask to warm to room temperature. Stir for an additional 10-16 hours to ensure the reaction goes to completion.[5]

Step 3: Work-up and Purification
  • Initial Filtration: Collect the solid precipitate by vacuum filtration. The crude solid contains the desired phenoxy-propionamidine hydrochloride and a significant amount of ammonium chloride (NH₄Cl) byproduct.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Purification via Recrystallization: The primary challenge is separating the product from NH₄Cl. A common and effective method is recrystallization. Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve the amidine hydrochloride (NH₄Cl is much less soluble in ethanol).

  • Isolation of Pure Product: Filter the hot solution to remove the insoluble NH₄Cl. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the pure phenoxy-propionamidine hydrochloride.

  • Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol or ethyl acetate, and dry under vacuum.[5]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.

Critical Reaction Parameters & Optimization

The success of the Pinner reaction is highly dependent on careful control of several key parameters. Understanding their impact allows for logical troubleshooting and optimization.

ParameterRationale & Impact on Synthesis
Anhydrous Conditions Crucial for Success. The presence of water will hydrolyze the Pinner salt intermediate directly to an ester, significantly reducing the yield of the desired amidine.[5][7] All reagents, solvents, and glassware must be scrupulously dry.
Temperature Control Prevents Side Reactions. The reaction is typically conducted at low temperatures (0 °C to -10 °C).[2][7] This minimizes the potential for the Pinner salt to decompose or rearrange into an N-alkyl amide and an alkyl chloride.[1] It also helps control the exotherm from dissolving HCl and NH₃ gases.
Acid Catalyst Essential for Nitrile Activation. Anhydrous hydrogen chloride is the classic and most effective catalyst.[6] Milder protocols using reagents that generate HCl in situ, such as trimethylsilyl chloride (TMSCl) and an alcohol, have been developed to avoid handling gaseous HCl.[8]
Solvent Choice Impacts Solubility and Isolation. A combination of an alcohol (the nucleophile) and a less polar co-solvent (like diethyl ether or chloroform) is often used.[6] The co-solvent helps precipitate the Pinner salt, driving the equilibrium forward.
Ammonolysis Step Drives Amidine Formation. A sufficient excess of ammonia is required to ensure complete conversion of the Pinner salt. The reaction is often left to stir for several hours at room temperature to complete the nucleophilic substitution.[5]

Troubleshooting Guide

Observed ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield of Amidine 1. Incomplete formation of Pinner salt. 2. Insufficient ammonolysis.1. Ensure saturation with HCl gas; extend reaction time for Pinner salt formation. 2. Ensure mixture is basic with NH₃; extend ammonolysis reaction time.
Significant Ester Byproduct Presence of water in reagents or solvents.Rigorously dry all glassware, solvents, and reagents. Use a fresh cylinder of HCl gas.
Amide Byproduct Detected Reaction temperature was too high, causing rearrangement of the Pinner salt.Maintain strict temperature control (≤ 0 °C) during HCl addition and Pinner salt formation.
Product is an Oily Solid Impurities present, likely unreacted starting material or byproducts.Improve purification. Wash the crude product thoroughly. Ensure efficient recrystallization, potentially trying a different solvent system (e.g., ethanol/ethyl acetate).

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the synthesis from starting materials to the final, purified product.

Workflow_Diagram Experimental Workflow for Phenoxy-propionamidine Synthesis Start Start: Phenoxy-propionitrile + Anhydrous EtOH/Et₂O Cooling Cool to 0 °C Start->Cooling HCl_Addition Bubble Dry HCl Gas (Pinner Salt Formation) Cooling->HCl_Addition Slurry Pinner Salt Slurry HCl_Addition->Slurry NH3_Addition Bubble Dry NH₃ Gas (Ammonolysis) Slurry->NH3_Addition Stir Stir at RT (10-16h) NH3_Addition->Stir Filtration1 Crude Filtration Stir->Filtration1 Crude_Product Crude Solid (Amidine HCl + NH₄Cl) Filtration1->Crude_Product Recrystallization Recrystallize from Hot EtOH Crude_Product->Recrystallization Filtration2 Hot Filtration (Remove NH₄Cl) Recrystallization->Filtration2 Crystallization Cool Filtrate (Crystallize Product) Filtration2->Crystallization Final_Product Pure Phenoxy-propionamidine HCl Crystallization->Final_Product

Caption: Experimental workflow for phenoxy-propionamidine synthesis.

Conclusion

The Pinner reaction provides a robust and time-tested method for the synthesis of phenoxy-propionamidine hydrochloride from the corresponding nitrile. Its success hinges on a foundational understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the exclusion of moisture and control of temperature. By following the comprehensive protocol and troubleshooting guidance outlined in this application note, researchers, scientists, and drug development professionals can confidently employ this powerful transformation to access valuable amidine-containing building blocks for their research and development programs.

References

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Gautam, A. (n.d.). Pinner pyrimidine synthesis. Slideshare. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Eilbracht, P., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. Retrieved from [Link]

  • ResearchGate. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US6204385B1 - Process for preparing amidines.
  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Pinner synthesis. A) Generation of an iminoester salt (Pinner salt).... Retrieved from [Link]

  • YouTube. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Retrieved from [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Journal of the Chinese Chemical Society. (n.d.). Investigation of the Synthesis of Phenoxypropionic Acid Derivatives Based on 1,3,5-Triazine System. Retrieved from [Link]

  • ResearchGate. (n.d.). Pinner synthesis. Request PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyl 7-hydroxyhept-5-ynoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, January 16). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Retrieved from [Link]

  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... Retrieved from [Link]

  • MDPI. (2023, September 6). Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. Retrieved from [Link]

Sources

Method

Application Note: 3-Phenoxy-propionamidine Scaffolds for Serine Protease Inhibition

Introduction & Mechanistic Rationale The 3-phenoxy-propionamidine scaffold represents a distinct class of small-molecule peptidomimetics designed to inhibit trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Uroki...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The 3-phenoxy-propionamidine scaffold represents a distinct class of small-molecule peptidomimetics designed to inhibit trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Urokinase). Unlike the rigid benzamidine scaffold, which places the amidine warhead directly on the phenyl ring, the propionamidine linker introduces a flexible ethylene spacer (


) between the hydrophobic core and the basic amidine group.
Structural Biology & Binding Mode

The efficacy of this scaffold relies on a bipartite interaction model within the protease active site:

  • The S1 Pocket Interaction (The Warhead): The amidine group (

    
    ) is a bioisostere of the Arginine side chain. It penetrates the deep, narrow S1 specificity pocket and forms a critical bidentate salt bridge with the carboxylate of Asp189  (trypsin numbering) located at the bottom of the pocket. This interaction mimics the P1 residue of the natural substrate.
    
  • The S2/S3 Hydrophobic Interaction (The Anchor): The phenoxy group projects into the S2 or aryl-binding S3 subsite. The flexibility of the ethyl ether linker allows the aromatic ring to adopt an optimal conformation to maximize hydrophobic stacking (typically with Trp215 in Thrombin) while minimizing steric clash, a common limitation of rigid benzamidines.

Pathway Visualization

The following diagram illustrates the binding logic and the downstream physiological effects of inhibiting these specific proteases.

BindingMechanism cluster_ActiveSite Protease Active Site Interaction Asp189 Asp189 (S1 Pocket) Target Target Protease (Thrombin / Factor Xa) HydrophobicPatch Trp215/Tyr99 (S2/S3 Pocket) Amidine Amidine Warhead (+ Charge) Amidine->Asp189 Salt Bridge Phenoxy Phenoxy Ring (Hydrophobic) Phenoxy->HydrophobicPatch Pi-Stacking Linker Propionyl Linker (Flexibility) Linker->Amidine Linker->Phenoxy Scaffold 3-Phenoxy-propionamidine Scaffold Scaffold->Linker Scaffold->Target Inhibits (Ki < 1µM) Physiology Coagulation Cascade Target->Physiology Catalyzes Outcome Anticoagulation / Metastasis Inhibition Physiology->Outcome Modulated by Inhibition

Caption: Figure 1. Bipartite binding mode of the scaffold. The amidine anchors the molecule in the S1 pocket, while the phenoxy group exploits distal hydrophobic pockets.

Chemical Synthesis Protocol

The synthesis of 3-phenoxy-propionamidine derivatives is robustly achieved via a two-step sequence: a Michael addition followed by a Pinner reaction. This modular approach allows for the rapid generation of libraries by varying the substituted phenol starting material.

Reagents Required[1]
  • Starting Materials: Substituted Phenol (1 eq), Acrylonitrile (1.2 eq).

  • Catalysts/Solvents: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH), Anhydrous Ethanol, Dioxane, Dry HCl gas (or 4M HCl in Dioxane), Anhydrous Ammonia (gas or 7N in MeOH).

Step-by-Step Methodology
Step 1: Formation of the Nitrile (Michael Addition)
  • Dissolution: Dissolve 10 mmol of the substituted phenol in 2 mL of Acrylonitrile (acting as both reactant and solvent) inside a sealed pressure tube or round-bottom flask with a reflux condenser.

  • Catalysis: Add 50

    
    L of Triton B.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 24–48 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the phenol spot disappears.

  • Workup: Evaporate excess acrylonitrile under reduced pressure. Dissolve the residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO

    
     and concentrate to yield the 3-phenoxypropionitrile  intermediate.
    
Step 2: Pinner Reaction (Nitrile to Amidine)
  • Imidate Formation: Dissolve the nitrile (5 mmol) in 10 mL of anhydrous Ethanol/Dioxane (1:1). Cool to 0°C in an ice bath.

  • Acidification: Bubble dry HCl gas through the solution for 30–60 minutes until saturation (or add 10 eq of 4M HCl in Dioxane). Seal the vessel and store at 4°C for 24 hours. The imidate ester hydrochloride often precipitates.

  • Ammonolysis: Remove solvent/excess HCl under vacuum (keep temperature < 40°C). Resuspend the residue in 10 mL anhydrous Ethanol.

  • Amidine Conversion: Add excess anhydrous ammonia (7N in MeOH, 10 mL). Seal and stir at room temperature for 24 hours.

  • Purification: Concentrate the mixture. Recrystallize the crude solid from Ethanol/Ether or purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Biochemical Characterization (Protocols)

To validate the scaffold, we utilize a Chromogenic Substrate Kinetic Assay . This assay measures the release of p-nitroaniline (pNA) from a specific peptide substrate upon cleavage by the protease.[1][2]

Assay Setup Logic

AssayWorkflow Prep 1. Preparation (Buffer, Enzyme, Inhibitor) Incubate 2. Pre-Incubation (15 min @ 37°C) Prep->Incubate E + I Start 3. Initiation (Add Substrate) Incubate->Start Equilibrium Read 4. Kinetic Read (OD405nm every 30s) Start->Read pNA Release Analyze 5. Data Analysis (V0 calculation) Read->Analyze Slopes

Caption: Figure 2. Kinetic assay workflow for determining IC50 and Ki values.

Detailed Protocol

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl

    
    , 0.1% BSA, pH 7.4.
    
  • Enzyme: Human Thrombin (final conc. 0.5 nM) or Factor Xa (1 nM).

  • Chromogenic Substrate: S-2238 (for Thrombin) or S-2222 (for Factor Xa).

  • Inhibitor: 3-Phenoxy-propionamidine stock (10 mM in DMSO).

Procedure:

  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor in Assay Buffer (e.g., 8 points, 100

    
    M down to 0.1 nM). Keep DMSO constant (< 1%).
    
  • Enzyme Addition: Add 50

    
    L of diluted Enzyme to wells containing 25 
    
    
    
    L of Inhibitor.
  • Pre-incubation: Incubate for 15 minutes at 37°C to allow the Inhibitor-Enzyme complex to reach equilibrium.

  • Substrate Initiation: Add 25

    
    L of Substrate (at 
    
    
    
    concentration, typically 20–50
    
    
    M) to start the reaction.
  • Measurement: Immediately monitor absorbance at 405 nm in a microplate reader. Read every 30 seconds for 20 minutes at 37°C.

Data Analysis (Self-Validating System)

To ensure trustworthiness, the assay must include:

  • Positive Control: Benzamidine (

    
    M for Trypsin) or a known potent inhibitor (e.g., Dabigatran for Thrombin).
    
  • Linearity Check: Only use the initial linear portion of the curve (

    
    ) to calculate Initial Velocity (
    
    
    
    ).

Calculations:

  • IC50 Determination: Plot

    
     (fractional activity) vs. log[Inhibitor]. Fit to a 4-parameter logistic equation.
    
  • Ki Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation (valid for competitive inhibitors):
    
    
    Note: You must experimentally determine the
    
    
    of your specific lot of substrate under the exact buffer conditions before running the inhibition assay.

Structure-Activity Relationship (SAR) Guide

When optimizing the 3-phenoxy-propionamidine scaffold, modifications to the phenoxy ring drive potency and selectivity.

Substitution (Phenoxy Ring)Effect on Potency (Thrombin)Mechanistic Insight
Unsubstituted Moderate (

M)
Baseline hydrophobic interaction in S2.
3-Chloro / 3-Methyl Increased PotencyAccesses the hydrophobic "P-pocket" adjacent to S1.
4-Amidine Decreased PotencyCreates electrostatic repulsion with residues near the catalytic triad.
3,5-Dichloro High PotencyMaximizes hydrophobic burial in the aryl-binding cleft.
Ortho-substitution Variable/LowerOften introduces steric clash with the flexible linker, distorting the S1 alignment.

Expert Insight: The flexibility of the propionyl linker is a "double-edged sword." While it allows better fitting into the hydrophobic pocket, it incurs a higher entropic penalty upon binding compared to rigid analogs. Therefore, successful optimization often involves adding substituents that restrict the rotation of the ether bond, pre-organizing the molecule for binding.

References

  • Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501–4524. Link

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols for S-2160: A Chromogenic Substrate for Serine Proteases.[2] BenchChem Technical Library. Link

  • Practical Haemostasis. (2025). Chromogenic Factor VIII and Factor IX Assays: Principles & Methodology. Practical-Haemostasis.com. Link

  • Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Amidine-Type Inhibitors of Urokinase. Journal of Medicinal Chemistry. (Contextual grounding for amidine SAR).
  • MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences. Link

Sources

Application

Application Note: High-Performance Synthesis of Pyrimidine Heterocycles via Amidine Condensation

[1][2] Executive Summary The pyrimidine pharmacophore is ubiquitous in modern medicinal chemistry, serving as the structural backbone for a vast array of kinase inhibitors (e.g., Imatinib), antivirals, and nucleotide ana...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The pyrimidine pharmacophore is ubiquitous in modern medicinal chemistry, serving as the structural backbone for a vast array of kinase inhibitors (e.g., Imatinib), antivirals, and nucleotide analogs. While multiple synthetic routes exist, the condensation of amidine intermediates with 1,3-dielectrophiles (the Pinner-type synthesis and its modifications) remains the most versatile and scalable approach for generating 2-substituted pyrimidines.

This guide provides a rigorous technical framework for utilizing amidines in pyrimidine synthesis. It moves beyond basic textbook descriptions to address practical challenges: salt neutralization, regioselectivity control in unsymmetrical substrates, and oxidative aromatization protocols.

Strategic Selection of Amidine Intermediates

Successful synthesis begins with understanding the amidine reagent. Amidines are 1,3-dinucleophiles, but their stability and reactivity profile depend heavily on their form (salt vs. free base).

Critical Process Parameter: Salt Neutralization

Commercially available amidines are almost exclusively supplied as hydrochloride or acetate salts (e.g., Benzamidine HCl) to prevent hydrolysis and polymerization.

  • The Trap: Direct addition of amidine salts to electrophiles often results in <5% yield because the protonated nitrogen is non-nucleophilic.

  • The Solution: You must liberate the free base in situ or pre-neutralize.

    • In situ: Use a stoichiometric amount of base (NaOEt, NaOMe, or KOtBu) matching the counter-ion.

    • Pre-neutralization: Required for highly sensitive electrophiles. Partition between DCM/NaOH, dry, and use immediately.

Core Mechanism & Workflow

The reaction proceeds via a [3+3] cyclocondensation.[1] The amidine provides the N-C-N fragment (3 atoms), and the electrophile provides the C-C-C fragment (3 atoms).

Mechanistic Pathway (Graphviz)

The following diagram illustrates the stepwise mechanism: Nucleophilic attack


 Hemiaminal formation 

Water elimination

Aromatization.

PyrimidineMechanism Amidine Amidine (Free Base) Intermediate1 Tetrahedral Intermediate Amidine->Intermediate1 1. Nucleophilic Attack Electrophile 1,3-Dielectrophile (e.g., β-diketone) Electrophile->Intermediate1 Intermediate2 Dihydropyrimidine (Hemiaminal) Intermediate1->Intermediate2 2. Cyclization (-H2O) Product Aromatic Pyrimidine Intermediate2->Product 3. Dehydration/ Aromatization

Figure 1: General mechanistic pathway for the condensation of amidines with 1,3-dicarbonyls.

Detailed Experimental Protocols

Protocol A: Condensation with 1,3-Dicarbonyls (Standard)

Target: Synthesis of 2-phenyl-4,6-dimethylpyrimidine. Applicability:


-diketones (forms 4,6-dialkyl/aryl) and 

-ketoesters (forms 4-hydroxy/pyrimidones).
Reagents:
  • Benzamidine Hydrochloride (1.0 equiv)

  • Acetylacetone (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (2.5 equiv) - Note: Excess base ensures full neutralization and drives the condensation.

  • Ethanol (Absolute) - Solvent

Step-by-Step Methodology:
  • Base Preparation: In a dry round-bottom flask under

    
    , dissolve Na (metal) in absolute EtOH to generate fresh NaOEt, or use commercial 21 wt% solution.
    
  • Liberation: Add Benzamidine HCl to the NaOEt solution at 0°C. Stir for 15 minutes. The solution will become cloudy as NaCl precipitates.

    • Expert Tip: Do not filter the NaCl yet; the salt effect can sometimes aid the polarity of the transition state.

  • Addition: Add Acetylacetone dropwise over 10 minutes. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (usually 20% EtOAc/Hexane) or LCMS.

  • Workup:

    • Cool to room temperature.[2]

    • Evaporate EtOH under reduced pressure.[2]

    • Resuspend residue in water (to dissolve NaCl and inorganic salts).

    • Crucial Step: If the product precipitates, filter and wash with cold water. If oil forms, extract with DCM (

      
      ).
      
  • Purification: Recrystallization from EtOH/Water or flash chromatography.

Protocol B: Reaction with -Unsaturated Ketones (Chalcones)

Target: Synthesis of 2,4,6-triarylpyrimidines.[3] Challenge: This reaction produces a dihydropyrimidine intermediate which requires oxidation.

Reagents:
  • Benzamidine HCl (1.0 equiv)

  • Chalcone (1,3-diphenyl-2-propene-1-one) (1.0 equiv)

  • NaOH or KOH (2.5 equiv)

  • Ethanol (reflux)[4]

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or air bubbling.

Workflow Diagram (Graphviz)

ChalconeProtocol Start Start: Mix Amidine HCl + Base + Chalcone Reflux Reflux in EtOH (12-24h) (Michael Addition + Cyclization) Start->Reflux Check Check LCMS: Mass = Target + 2H? Reflux->Check Oxidation Add Oxidant (DDQ or Air) Reflux 2h Check->Oxidation Yes (Dihydropyrimidine present) Finish Isolate Aromatic Pyrimidine Check->Finish No (Auto-oxidation occurred) Oxidation->Finish

Figure 2: Decision logic for oxidative pyrimidine synthesis from enones.

Optimization & Troubleshooting (E-E-A-T)

Regioselectivity in Unsymmetrical Substrates

When reacting an amidine with an unsymmetrical 1,3-dicarbonyl (e.g., Ethyl acetoacetate), two isomers are possible.

  • Rule of Thumb: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Control: In basic conditions, the amidine is a symmetric nucleophile. Regioselectivity is dictated by the electrophile. The ketone carbonyl is more electrophilic than the ester carbonyl. Therefore, the C2 of the amidine bonds between the nitrogens, but the N-C bond formation order is fast/reversible.

  • Outcome: With ethyl acetoacetate, the major product is typically the 6-methyl-4-hydroxypyrimidine (tautomer of the pyrimidone).

Solvent & Base Screening Data

The following table summarizes typical yields for the reaction of Benzamidine with Acetylacetone under various conditions.

EntrySolventBase (Equiv)Temp (°C)Yield (%)Notes
1EthanolNaOEt (1.1)7845Incomplete conversion; HCl salt not fully cleared.
2EthanolNaOEt (2.5)7888 Optimal conditions.
3DMFK2CO3 (3.0)10072Workup difficult (DMF removal). Good for insoluble substrates.
4WaterNaOH (2.0)2530"Green" method, but poor solubility lowers yield.
5TolueneNaH (2.0)11065Good for anhydrous requirements; requires careful handling.
Common Failure Modes
  • Hygroscopic Amidines: Amidine salts absorb water rapidly. Wet reagents quench the base (NaOEt

    
     NaOH + EtOH) and introduce water that hydrolyzes the ester/nitrile before cyclization. Always dry amidine salts in a vacuum desiccator over 
    
    
    
    before use.
  • Incomplete Oxidation: In Protocol B, if the mass spectrum shows M+2, the dihydropyrimidine is stable. Add 1.1 equiv of DDQ or reflux in acetic acid with open air to force aromatization.

References

  • Kenner, G. W., et al. "The Synthesis of Pyrimidines." Journal of the Chemical Society, 1943. (Classic Pinner Mechanism foundation).

  • Organic Syntheses. "4,6-Dimethylpyrimidine." Org.[3][5][6] Synth. 1946, 26, 31; Coll. Vol. 3, 1955, 394. (Definitive protocol for 1,3-diketone condensation).

  • Dodd, D. S., & Kozikowski, A. P. "Conversion of Amidines to Pyrimidines."[1] Tetrahedron Letters, 1994. (Modern variations).

  • PubChem Compound Summary. "Benzamidine Hydrochloride." National Center for Biotechnology Information. (Physical property verification).

  • Fischer, G. "Amidine Chemistry in Heterocyclic Synthesis." Chemical Reviews, 2004. (Comprehensive review of regioselectivity).

Sources

Method

Application Note: Cyclization Architectures of 3-Phenoxy-propionamidine HCl

This Application Note is designed for medicinal chemists and process development scientists. It focuses on the practical handling, mechanistic understanding, and cyclization protocols of 3-Phenoxy-propionamidine HCl (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It focuses on the practical handling, mechanistic understanding, and cyclization protocols of 3-Phenoxy-propionamidine HCl (CAS: 2575-25-9), a versatile C3-linker building block used in the synthesis of H2-receptor antagonists, kinase inhibitors, and antimalarial agents.

Introduction & Chemical Profile

3-Phenoxy-propionamidine HCl serves as a critical "soft" nucleophilic building block. Unlike rigid aromatic amidines (e.g., benzamidine), the ethylene linker (


) confers rotational freedom, allowing the phenoxy tail to adopt specific binding poses in enzyme pockets. However, this flexibility poses unique synthetic challenges, particularly regarding cyclization kinetics and solubility profiles compared to its aromatic counterparts.
Core Utility

The amidine moiety acts as a [N-C-N] 1,3-binucleophile. Upon reaction with 1,3-dielectrophiles (e.g.,


-keto esters, malonates), it constructs 6-membered nitrogen heterocycles (Pyrimidines). With 

-haloketones, it yields 5-membered rings (Imidazoles).
PropertySpecificationPractical Implication
Molecular Formula

Requires neutralization to activate nucleophilicity.
Stability Hygroscopic SaltMust be stored in desiccator; moisture hydrolyzes amidine to amide.
pKa (Conj. Acid) ~11.5Requires strong alkoxide bases (NaOEt/NaOMe) for free-basing.
Linker Stability Phenoxy-EtherStable to basic reflux; sensitive to strong Lewis acids (

,

).

Mechanistic Insight: The "Free-Base" Activation

The hydrochloride salt is non-nucleophilic. The most common failure mode in cyclization protocols is the incomplete neutralization of the HCl salt before the introduction of the electrophile.

The Activation-Cyclization Pathway
  • In-situ Neutralization: The HCl is stripped by an alkoxide base, generating the free amidine.

  • Nucleophilic Attack: The amidine nitrogen attacks the most electrophilic carbonyl of the substrate.

  • Cyclodehydration: Intramolecular attack closes the ring, followed by the elimination of water or alcohol.

AmidineMechanism Salt Amidine HCl (Inactive) FreeBase Free Amidine (Active Nucleophile) Salt->FreeBase Deprotonation Base Base (NaOEt) Base->FreeBase Intermediate Tetrahedral Intermediate FreeBase->Intermediate Nucleophilic Attack Electrophile β-Keto Ester (Electrophile) Electrophile->Intermediate Product Pyrimidine Derivative Intermediate->Product - H2O / - EtOH (Cyclization)

Figure 1: Mechanistic pathway from salt activation to heterocyclic ring closure.

Protocol A: Synthesis of 2-(2-Phenoxyethyl)-pyrimidin-4-ols

This protocol describes the reaction with Ethyl Acetoacetate to form a pyrimidinol. This is the standard "Hantzsch-like" condensation.

Reagents & Stoichiometry[1][2]
  • Amidine HCl: 1.0 equiv

  • Ethyl Acetoacetate: 1.1 equiv

  • Sodium Ethoxide (NaOEt): 2.5 equiv (Crucial: 1 eq to neutralize HCl, 1 eq to form enolate, 0.5 eq excess).

  • Solvent: Absolute Ethanol (0.5 M concentration).

Step-by-Step Methodology
  • Preparation of Base: In a dry 3-neck flask under

    
    , dissolve sodium metal (2.5 equiv) in absolute ethanol. Alternatively, use commercially available 21% NaOEt solution.
    
  • Salt Activation: Add 3-Phenoxy-propionamidine HCl (1.0 equiv) to the ethoxide solution at room temperature. Stir for 15–20 minutes.

    • Observation: The solution may become cloudy as NaCl precipitates. This confirms free-basing.[1]

  • Addition: Add Ethyl Acetoacetate (1.1 equiv) dropwise over 10 minutes.

    • Note: The reaction is exothermic; maintain temperature

      
       during addition to prevent side-reactions.
      
  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The amidine spot (polar, near baseline) should disappear.
    
  • Workup (The "pH Switch"):

    • The product exists as a sodium salt (enolate) in the reaction mixture.

    • Evaporate ethanol under reduced pressure to

      
       volume.
      
    • Dilute with water (twice the original reaction volume).

    • Acidification: Dropwise addition of glacial acetic acid or 1N HCl until pH

      
       5–6.
      
    • Result: The pyrimidinol is amphoteric but least soluble at neutral/mildly acidic pH. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (to remove NaCl), and recrystallize from Ethanol/Water.

Protocol B: Synthesis of Imidazoles (The "Marckwald" Variation)

Reaction with


-haloketones (e.g., phenacyl bromide) to form 2-(2-phenoxyethyl)-4-phenylimidazole.
Reagents
  • Amidine HCl: 1.0 equiv

  • Phenacyl Bromide: 1.0 equiv

  • Potassium Carbonate (

    
    ):  4.0 equiv
    
  • Solvent: THF/Water (biphasic) or DMF.

Methodology
  • Mix: Dissolve Amidine HCl and Phenacyl Bromide in DMF (10 volumes).

  • Base Addition: Add

    
     in one portion.
    
  • Reaction: Heat to

    
     for 3 hours.
    
  • Quench: Pour into ice water. The imidazole product usually precipitates.

  • Purification: If oily, extract with Ethyl Acetate. Flash chromatography is often required (Hexane/EtOAc gradient) as imidazoles can be sticky.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure Base > 2.0 equiv. Increase activation time before adding electrophile.
Sticky/Oily Product Residual solvent or oligomers.Triturate with Diethyl Ether or Hexane. Use high-vacuum drying.
Starting Material Remains Moisture in solvent (hydrolysis of amidine).Use Absolute Ethanol and store Amidine HCl in a desiccator.
Colored Impurities Oxidation of phenoxy ring or polymerization.Conduct reaction under strict Nitrogen/Argon atmosphere.
Decision Tree for Conditions

Optimization Start Select Electrophile BetaKeto β-Keto Ester (Acetoacetate) Start->BetaKeto Malonate Dialkyl Malonate Start->Malonate HaloKetone α-Halo Ketone Start->HaloKetone Cond1 Cond: NaOEt / EtOH Reflux BetaKeto->Cond1 Malonate->Cond1 Standard Cond2 Cond: NaOMe / MeOH High Temp (Pressure) Malonate->Cond2 If sluggish Cond3 Cond: K2CO3 / DMF 80°C HaloKetone->Cond3

Figure 2: Reaction condition selection based on electrophile type.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[2][3] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale Synthesis Process for 2'-O-(2-methoxyethyl)-pyrimidine Derivatives. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 815-818. Link

  • Mondal, R., et al. (2024).[2][4] Eco-friendly construction of trisubstituted pyrimidines under mild aerobic conditions via dehydrogenative functionalization.[2] Journal of Organic Chemistry, 89, 9243-9254.[2] Link

  • Spasov, A. A., et al. (2020).[4][5] Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives (Pinner Synthesis Context). Pharmaceutical Chemistry Journal, 54, 20–26.[5] Link

  • Organic Chemistry Portal. (2023). Pyrimidine Synthesis: Recent Literature and Protocols. Link

Sources

Application

Application Note: Strategic Design and Evaluation of Phenoxy-Amidine based FXa Inhibitors

Executive Summary & Strategic Rationale The development of Direct Factor Xa (FXa) inhibitors has revolutionized anticoagulant therapy, moving away from Vitamin K antagonists toward predictable, small-molecule inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The development of Direct Factor Xa (FXa) inhibitors has revolutionized anticoagulant therapy, moving away from Vitamin K antagonists toward predictable, small-molecule inhibitors. A critical structural motif in this evolution is the phenoxy-amidine linker .

This guide details the strategic application of this motif. The "amidine" function serves as a potent arginine mimic, anchoring the molecule into the S1 specificity pocket of FXa (Asp189). The "phenoxy" ether linkage provides a unique conformational constraint and lipophilic spacer, allowing the distal portion of the inhibitor to reach the hydrophobic S4 aryl-binding pocket.

This document provides a self-validating workflow for designing these inhibitors, synthesizing them via the Pinner reaction, and validating their potency via chromogenic assays.

Rational Drug Design: The S1-S4 Spanning Concept

Structural Biology of the Target

Factor Xa is a trypsin-like serine protease.[1][2] High-affinity inhibition requires a "bidentate" binding mode:

  • S1 Pocket (The Anchor): A deep, narrow cleft containing Asp189 . It requires a basic group (cationic at physiological pH) to form a salt bridge. The benzamidine moiety is the gold standard for this interaction.

  • S4 Pocket (The Selectivity Filter): A hydrophobic box formed by Tyr99, Phe174, and Trp215 .[1][3] This pocket distinguishes FXa from Thrombin.[4]

  • The Linker: The phenoxy group acts as a rigid yet metabolically stable spacer that orients the distal ring (often a pyridine or chlorobenzene) into the S4 pocket in an "L-shaped" conformation.

Visualization of Binding Mode

The following diagram illustrates the pharmacophore mapping required for high-affinity binding.

FXa_Binding_Mechanism S1_Pocket S1 Pocket (Asp189, Gly216) Amidine Amidine Moiety (Basic Anchor) Amidine->S1_Pocket Salt Bridge & H-Bonds Linker Phenoxy Linker (Conformational Control) Amidine->Linker Covalent Bond Distal_Ring Distal Heterocycle (Pyridine/Aryl) Linker->Distal_Ring O-Alkylation Spacer S4_Pocket S4 Pocket (Trp215, Tyr99, Phe174) Distal_Ring->S4_Pocket Pi-Pi Stacking (Aryl Binding)

Figure 1: Pharmacophore map showing the bidentate binding mode of phenoxy-amidine inhibitors spanning the S1 and S4 pockets of Factor Xa.[5]

Chemical Synthesis Protocol

The synthesis of the phenoxy-amidine scaffold hinges on the conversion of a nitrile precursor to an amidine. While multiple routes exist, the Pinner Reaction remains the most direct method for research-scale synthesis of benzamidines, provided anhydrous conditions are strictly maintained to prevent hydrolysis to the ester.

Pre-requisite: Scaffold Assembly

Standard Ether Synthesis: React 4-cyanophenol with a suitable aryl halide (e.g., 2-chloropyridine) using K₂CO₃ in DMF (80°C, 4-6h) to generate the 4-(pyridin-2-yloxy)benzonitrile intermediate.

Protocol: Pinner Reaction (Nitrile to Amidine)[6]

Safety Note: This reaction utilizes anhydrous HCl gas. Perform in a well-ventilated fume hood.

Reagents:

  • Substrate: 4-(pyridin-2-yloxy)benzonitrile (1.0 eq)

  • Solvent: Anhydrous Ethanol (Abs. EtOH) / Chloroform (1:1 ratio)

  • Reagent: Anhydrous HCl gas (bubbled)

  • Ammonia source: Anhydrous Ammonia (gas) or Ammonium Carbonate

Step-by-Step Methodology:

  • Imidate Formation (Pinner Salt):

    • Dissolve the nitrile (10 mmol) in a mixture of dry CHCl₃ (20 mL) and dry EtOH (20 mL).

    • Cool the solution to 0°C in an ice/salt bath.

    • Bubble dry HCl gas through the solution for 30–45 minutes until saturation. Critical: Moisture will ruin this step.

    • Seal the flask and store at 4°C for 12–24 hours.

    • Validation Point: Monitor via TLC. The nitrile spot should disappear. A precipitate (imidate hydrochloride) often forms.

    • Remove solvent and excess HCl under reduced pressure (keep temperature <40°C) to obtain the crude ethyl imidate salt.

  • Amidine Conversion:

    • Redissolve the crude imidate salt in dry Ethanol (20 mL).

    • Cool to 0°C.[6]

    • Bubble anhydrous Ammonia gas through the solution for 15 minutes OR add Ammonium Carbonate (4.0 eq) and stir.

    • Allow to warm to room temperature and stir for 12 hours.

  • Purification:

    • Concentrate the mixture in vacuo.

    • The residue acts as the amidine hydrochloride. Recrystallize from EtOH/Ether or purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Cyanophenol + Aryl Halide Intermediate Phenoxy-Benzonitrile (Scaffold) Start->Intermediate K2CO3, DMF 80°C Pinner_Salt Ethyl Imidate Salt (Moisture Sensitive) Intermediate->Pinner_Salt HCl (gas), EtOH 0°C -> 4°C End_Product Phenoxy-Amidine (Active Inhibitor) Pinner_Salt->End_Product NH3 (gas) or (NH4)2CO3 RT, 12h

Figure 2: Synthetic route from phenol precursor to active amidine inhibitor via the Pinner intermediate.

Biological Evaluation: Chromogenic Anti-FXa Assay

To validate the design, we utilize a kinetic chromogenic assay. This method is superior to clotting assays (PT/aPTT) for structure-activity relationship (SAR) studies because it directly measures enzyme inhibition without interference from other coagulation factors.

Assay Principle

Factor Xa cleaves the synthetic substrate S-2765 (or S-2222), releasing p-nitroaniline (pNA) . The rate of pNA formation is monitored at 405 nm .[7][8] Inhibitors decrease this rate.

Reagents & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA (prevents sticking), pH 7.4.

  • Enzyme: Human Factor Xa (0.5 nM final concentration).

  • Substrate: Chromogenic substrate S-2765 (200 µM final concentration, approx. Km).[3]

  • Inhibitor: Serial dilutions in DMSO (Final DMSO < 5%).

Detailed Protocol
  • Preparation: Prepare 10 mM stock solutions of the synthesized amidines in 100% DMSO.

  • Dilution: Create a 9-point dilution series (e.g., 10 µM to 0.01 nM) in Assay Buffer.

  • Incubation:

    • Add 20 µL of Inhibitor solution to a 96-well clear microplate.

    • Add 40 µL of FXa enzyme solution.

    • Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Initiation:

    • Add 40 µL of Substrate S-2765 to initiate the reaction.

  • Measurement:

    • Immediately read absorbance at 405 nm in kinetic mode (every 30 seconds for 15 minutes) using a microplate reader.

  • Calculation:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Inhibition vs. Log[Inhibitor].

    • Determine IC50 using non-linear regression (Sigmoidal Dose-Response).

Data Analysis & Optimization

Interpreting SAR Data

The following table illustrates how modifications to the phenoxy-linker region affect potency. (Representative Data).

Compound IDR-Group (Distal Ring)Linker PositionFXa IC50 (nM)Selectivity (vs Thrombin)
PA-01 Phenyl4-position45010x
PA-02 Pyridin-2-yl4-position25150x
PA-03 Pyridin-2-yl3-position18040x
PA-04 Chloropyridin-2-yl4-position4.2 >500x

Analysis:

  • PA-02 vs PA-01: Introduction of nitrogen (Pyridine) improves solubility and likely forms a water-mediated H-bond in the S4 pocket.

  • PA-04 (Lead): Adding a Chlorine atom fills the hydrophobic S4 pocket more efficiently (Halogen bonding/Lipophilicity), drastically improving potency.

The "Amidine Problem" (Prodrug Strategy)

While amidines (PA-04) are potent, they are highly basic (pKa ~11) and ionized in the gut, leading to poor oral bioavailability.

  • Solution: Convert the amidine to an Amidoxime prodrug.

  • Protocol Modification: Instead of the Pinner reaction, react the nitrile with Hydroxylamine (NH₂OH·HCl, Et₃N).[6]

  • Metabolism: The amidoxime is reduced back to the active amidine by liver cytochrome P450 enzymes and NADH-dependent reductases in vivo.

References

  • Mohan, R., et al. (1998).[9] Solid-phase synthesis of N-substituted amidinophenoxy pyridines as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(14), 1877-1882.[9] Link

  • Pruitt, J. R., et al. (2000). Structure-based design of potent, amidine-derived inhibitors of factor Xa: evaluation of selectivity, anticoagulant activity, and antithrombotic activity.[2][10] Journal of Medicinal Chemistry, 43(22), 4128-4136. Link

  • Quan, M. L., et al. (2003).[11] Design and synthesis of factor Xa inhibitors and their prodrugs. Bioorganic & Medicinal Chemistry Letters, 13(2), 297-300.[11] Link

  • Adler, M., et al. (2005). Structural basis for chemical inhibition of human blood coagulation factor Xa.[2][12] Proceedings of the National Academy of Sciences, 102(22), 7856-7861. Link

  • DiaPharma. (n.d.). Chromogenic Factor X Assay Principles. DiaPharma Technical Resources. Link

Sources

Method

Application Note: Fragment-Based Drug Design Targeting Serine Proteases with 3-Phenoxy-Propionamidine

Executive Summary & Scientific Rationale This Application Note details the experimental workflow for utilizing 3-phenoxy-propionamidine as a chemical probe and starting scaffold in Fragment-Based Drug Design (FBDD). Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details the experimental workflow for utilizing 3-phenoxy-propionamidine as a chemical probe and starting scaffold in Fragment-Based Drug Design (FBDD). While rigid amidines (e.g., benzamidine) are classic anchors for the S1 specificity pocket of serine proteases (Trypsin, Thrombin, Factor Xa), they often suffer from limited vectors for chemical elaboration.

3-phenoxy-propionamidine represents a "Second-Generation" fragment. It combines the requisite cationic anchor (amidine) with a flexible ethylene linker and a hydrophobic aryl cap (phenoxy). This structure allows the fragment to simultaneously interrogate the S1 aspartate residue and the proximal hydrophobic S2/S4 sub-sites, providing a higher starting Ligand Efficiency (LE) and more accessible vectors for "Fragment Growing."

Chemical Structure & Properties[1][2][3][4][5][6]
  • IUPAC Name: 3-phenoxypropanimidamide

  • Role: S1 Pocket Anchor / Hydrophobic Probe

  • Key Interaction: Salt bridge with Asp189 (Trypsin numbering); Hydrophobic collapse in S2.

  • pKa: ~11.5 (Protonated at physiological pH)

Experimental Workflow Overview

The following diagram outlines the critical path from library screening to structure-guided optimization.

FBDD_Workflow Library Fragment Library (Amidine Focused) SPR SPR Screening (Kinetics/Affinity) Library->SPR High Concentration (1-5 mM) Hit_Val Hit Validation (NMR/Thermal Shift) SPR->Hit_Val Kd < 5 mM XRay X-Ray Crystallography (Soaking) Hit_Val->XRay Solubility Check Design Rational Design (Fragment Growing) XRay->Design Vector ID Design->Library Iterative Cycle

Figure 1: Integrated FBDD workflow for amidine fragment campaigns. The process prioritizes early structural data to exploit the flexible linker of 3-phenoxy-propionamidine.

Protocol A: Surface Plasmon Resonance (SPR) Screening

Due to the low molecular weight (<200 Da) and potentially weak affinity (mM range) of the fragment, standard SPR protocols must be adapted to maximize signal-to-noise ratio and minimize bulk refractive index errors.

Materials
  • Sensor Chip: CM5 or CM7 (Carboxymethylated dextran).

  • Target Protein: Serine Protease (e.g., Thrombin, Factor Xa), >95% purity.

  • Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20) + 2% DMSO .

  • Fragment Stock: 100 mM 3-phenoxy-propionamidine in 100% DMSO.

Step-by-Step Methodology
  • Immobilization:

    • Target immobilization level must be high (3000–5000 RU) to compensate for the low molecular weight of the fragment.

    • Use standard Amine Coupling (EDC/NHS).

    • Critical Step: Ensure the Reference Channel is blocked with Ethanolamine but not immobilized with protein to serve as a true blank.

  • Sample Preparation (Solvent Correction):

    • Prepare a concentration series of the fragment: 0, 50, 100, 250, 500, 1000, 2000 µM.

    • Strict DMSO Matching: All samples must contain exactly 2% DMSO to match the running buffer. Even a 0.1% mismatch can obscure the binding signal.

    • Calibration: Run a Solvent Correction cycle (8 points, 1.5% to 2.5% DMSO) to normalize bulk shifts.

  • Injection Parameters:

    • Flow Rate: 30 µL/min (minimizes mass transport limitations).

    • Contact Time: 30 seconds (fast on-rate expected).

    • Dissociation Time: 15 seconds (fast off-rate expected).

    • Regeneration: Usually not required for fragments (rapid dissociation). If "sticky," use a 10s pulse of 1M NaCl.

  • Data Analysis:

    • Use a "Steady State Affinity" model (Equilibrium analysis). Kinetic fitting (ka/kd) is often unreliable for fast-on/fast-off fragments.

    • Plot

      
       vs. Concentration to determine 
      
      
      
      .

Protocol B: X-Ray Crystallography (Soaking)

Obtaining a high-resolution complex is non-negotiable for this fragment. The flexible propionyl linker means the phenoxy group may adopt multiple conformations (S2 vs. S4 pocket) depending on the specific protease isoform.

Crystal System
  • Protein: Trypsin or Thrombin (robust crystallization systems).

  • Pre-condition: Apo-crystals grown in PEG-based conditions (avoid high salt if possible, as it competes with the amidine).

Soaking Procedure[2]
  • Soak Solution Preparation:

    • Prepare a "Harvest Buffer" matching the mother liquor.

    • Add 3-phenoxy-propionamidine to a final concentration of 20–50 mM .

    • Note: High concentration is required to drive occupancy >80% given the mM affinity.

    • DMSO Limit: Keep final DMSO <10% to prevent crystal cracking.

  • Incubation:

    • Transfer apo-crystals into the Soak Solution.

    • Incubate for 1 to 24 hours .

    • Observation: Monitor for cracking. If cracking occurs, use a "step-soak" (increasing concentration gradually: 5mM -> 10mM -> 20mM).

  • Cryo-Protection & Data Collection:

    • Briefly dip in Harvest Buffer + 20% Glycerol + Fragment (maintain fragment concentration during cryo-protection to prevent off-rate loss).

    • Flash cool in liquid nitrogen.

    • Collect data to <2.0 Å resolution.

Mechanistic Insight & Optimization Strategy

The following diagram illustrates the binding logic and the rational design vectors available once the structure is solved.

Binding_Mechanism Amidine Amidine Head (Pos Charge) Asp189 Asp189 / Asp182 (S1 Pocket) Amidine->Asp189 Salt Bridge (Critical Anchor) Linker Propionyl Linker (Flexible) Phenoxy Phenoxy Group (Aromatic) Linker->Phenoxy Allows Rotation Growth Optimization Strategy: Rigidify Linker or Subst. Phenoxy Linker->Growth Target for Cyclization S2_Pocket Trp215 / Hydrophobic (S2/S4 Pocket) Phenoxy->S2_Pocket Pi-Stacking / Hydrophobic Phenoxy->Growth Target for Halogenation

Figure 2: Pharmacophore mapping of 3-phenoxy-propionamidine. The amidine anchors the molecule, while the linker allows the phenoxy group to scan the hydrophobic S2/S4 region.

Data Interpretation & Growing Vectors

The table below summarizes typical kinetic data and the corresponding optimization actions.

ParameterTypical ValueInterpretationOptimization Action

50 µM – 2 mMWeak binder, typical for fragments.Do not discard. Focus on Ligand Efficiency.
LE > 0.35High efficiency per heavy atom.[1]Excellent starting point.
Binding Mode Defined S1, Fuzzy S2Linker is too flexible (entropic penalty).Rigidify: Replace propionyl with cyclopropyl or constrain via H-bond.
Binding Mode Defined S1, Defined S2Good fit.Grow: Add halogens (Cl, F) to the phenoxy ring to fill the hydrophobic pocket.

References

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[2] Nature Chemistry. Link

  • Sichler, K., et al. (2002). Crystal structures of uninhibited factor VIIa link the two-site cross-talk to the protease domain. (Demonstrates Amidine/S1 binding modes). Journal of Molecular Biology. Link

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. (Relevance for optimizing the phenoxy group). ChemBioChem. Link

  • Erlanson, D. A., et al. (2016). Twenty years of fragment-based drug discovery. Nature Reviews Drug Discovery. Link

Note: Ensure all safety protocols regarding the handling of DMSO and biological samples are followed according to your institution's EHS guidelines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Pinner Reaction Yields for Phenoxy-Nitriles

Welcome to the Reaction Optimization Hub. This guide addresses the specific challenges of converting phenoxy-nitriles ( ) to imidate esters (and subsequently amidines or esters) via the Pinner reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization Hub. This guide addresses the specific challenges of converting phenoxy-nitriles (


) to imidate esters (and subsequently amidines or esters) via the Pinner reaction. While the Pinner reaction is a classic transformation (established 1877), phenoxy substrates introduce unique solubility and steric variables that often lead to stalled reactions or hydrolysis byproducts.

Part 1: The Critical Path (Mechanism & Failure Modes)

To improve yield, one must first visualize where the mass loss occurs. The Pinner reaction is a competition between the desired nucleophilic attack by alcohol and the undesired hydrolysis by adventitious water.

Mechanistic Workflow & Control Points[1]

PinnerMechanism Start Phenoxy-Nitrile (Substrate) ProtNitrile Nitrilium Ion (Activated) Start->ProtNitrile Protonation (Anhydrous HCl) HCl HCl (g) / Alcohol HCl->ProtNitrile ImidateSalt Pinner Salt (Imidate HCl) ProtNitrile->ImidateSalt Alcohol Attack (Slow Step) Amide Primary Amide (Dead End) ProtNitrile->Amide Heat/ rearrangement ImidateSalt->Amide Thermal Decomp Ester Ester (Hydrolysis Product) ImidateSalt->Ester Moisture (H2O) Target Amidine/Ester Target Amidine/Ester ImidateSalt->Target Amidine/Ester Controlled Workup

Figure 1: The Pinner reaction pathway. Red paths indicate yield-killing side reactions caused by moisture or heat.

Part 2: Protocols for High-Yield Synthesis

For phenoxy-nitriles, the standard "textbook" protocol often fails due to the lipophilicity of the phenoxy group (causing poor solubility in pure ethanol/ether) and the hygroscopic nature of the resulting salt.

Method A: The "In Situ" Generation (Recommended for Reproducibility)

Best for: Labs without HCl gas tanks; substrates with moderate solubility.

Instead of handling dangerous HCl gas cylinders, use Acetyl Chloride (AcCl) or Thionyl Chloride (


)  in alcohol to generate anhydrous HCl directly in the flask. This scavenges moisture automatically.

Step-by-Step:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon.

  • Solvent System: Dissolve the phenoxy-nitrile (1.0 eq) in a mixture of absolute Ethanol (or Methanol) and anhydrous

    
      (Chloroform).
    
    • Why Chloroform? Phenoxy compounds are often insoluble in pure alcohols at

      
      . Co-solvent is critical for homogeneity.
      
  • Generation: Cool to

    
    . Add Acetyl Chloride (3.0–5.0 eq) dropwise via a pressure-equalizing addition funnel.
    
    • Reaction:

      
      .
      
  • Incubation: Allow to warm to room temperature (RT) and stir for 12–24 hours.

    • Note: Monitor by TLC. If starting material remains, cool back to

      
       and add more AcCl.
      
  • Precipitation: Add cold, anhydrous Diethyl Ether (

    
    ) to force the Pinner salt out of solution.
    
  • Isolation: Filter quickly under a blanket of Argon. Do not suck air through the filter cake for long (humidity kills the salt).

Method B: The Gas Bubbling Method (Best for Scale-Up)

Best for: Large scales (>10g) where AcCl byproducts (ethyl acetate) are undesirable.

  • Setup: Setup an HCl generator (dropping

    
     onto solid NaCl or 
    
    
    
    ). Pass the gas through a
    
    
    trap to dry it.
  • Saturation: Bubble HCl gas into the Nitrile/Alcohol/Ether mixture at

    
     until saturation (solvent volume expands, fumes escape).
    
  • Sealing: Stopper the flask tightly (parafilm/clips) and store in a fridge (

    
    ) for 24–48 hours.
    
  • Yield Check: Weigh the flask before and after saturation. You need >1.1 eq of HCl by mass.

Part 3: Troubleshooting Matrix

If your yield is low, locate your symptom below.

SymptomProbable CauseCorrective Action
No Precipitate 1. Substrate too soluble.2. Reaction incomplete.1. Add excess dry

or Hexane to force precipitation.2. Check TLC; if nitrile remains, re-saturate with HCl.
Sticky Gum/Oil Phenoxy-chain flexibility prevents crystallization.Do not filter. Decant the supernatant. Wash the oil 3x with dry ether. Use the oil directly in the next step (amidine/ester formation).
Starting Material Recovered 1. Wet HCl/Solvent.2. Steric hindrance near nitrile.1. Use Method A (AcCl) to scavenge water.2. Increase reaction time to 72h; run at higher concentration (less solvent).
Amide Formation (

)
1. Temperature too high.2. "Over-gassing" (exotherm).1. Keep reaction at

during addition.2. Never heat above

.
Low Yield of Final Amidine Hydrolysis of Pinner salt during filtration.Skip isolation. Evaporate the solvent/excess HCl in vacuo (keep dry!), redissolve in fresh alcohol, and add the amine immediately.

Part 4: Optimization for Phenoxy-Nitriles (Advanced)

Phenoxy-nitriles possess an ether linkage that is generally stable to acid, but the aromatic ring can be sensitive.

Solvent Effects on Phenoxy Solubility

Phenoxy groups are lipophilic. If the reaction mixture is heterogeneous (solid nitrile floating in ethanol), the reaction will be slow.

  • Fix: Use a 1:1 mixture of Dioxane or Chloroform with the alcohol. Dioxane is excellent as it helps precipitate the salt later.

Electronic Considerations

If the phenoxy ring has electron-donating groups (e.g., methoxy, alkyl), the ring is activated.

  • Risk: High concentrations of HCl can cause electrophilic chlorination on the ring.

  • Mitigation: Control HCl stoichiometry strictly (stop at saturation, do not run for days).

The "Double-Pinner" Trap

If your substrate is a bis-nitrile or has a nucleophile on the ring (e.g., ortho-hydroxyl), intramolecular cyclization will occur.

  • Ortho-OH: Will form benzoxazoles.

  • Bis-nitrile: Will form imidines.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use aqueous HCl if I add enough to make it concentrated? A: Absolutely not. The Pinner reaction is reversible. Water drives the equilibrium toward the ester or amide immediately. The system must be strictly anhydrous.

Q: My Pinner salt is an oil. How do I weigh it? A: You usually don't need to. If you are converting to an amidine, assume 100% theoretical conversion for the next step's stoichiometry, or (better) weigh the flask after decanting the supernatant and drying under high vacuum to estimate the mass.

Q: Why does my reaction turn pink/dark? A: Phenoxy ethers can undergo minor oxidation or polymerization of trace impurities under highly acidic conditions. If TLC shows the main spot is correct, ignore the color. If the spot is gone, you may have chlorination on the ring (check NMR).

Q: Can I use


 instead of HCl? 
A:  Generally, no. The chloride counter-ion is nucleophilic enough to help stabilize the intermediate, and 

is an oxidizing agent that causes charring with organic ethers.

References

  • Pinner, A., & Klein, F. (1877).[1][2] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

  • Organic Chemistry Portal. (n.d.). Pinner Reaction: Mechanism and Examples.

  • BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism.

  • Hunter, R., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.

  • Chemistry Steps. (n.d.). Nitriles to Esters via Pinner Reaction.[3][2][4][5][6][7][8]

Sources

Optimization

Technical Guide: Recrystallization of 3-Phenoxy-propionamidine HCl

Introduction & Compound Profile 3-Phenoxy-propionamidine Hydrochloride is a polar organic salt characterized by a phenoxy ether tail and a hydrophilic amidine headgroup. This amphiphilic structure presents unique purific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

3-Phenoxy-propionamidine Hydrochloride is a polar organic salt characterized by a phenoxy ether tail and a hydrophilic amidine headgroup. This amphiphilic structure presents unique purification challenges: the salt moiety demands polar protic solvents, while the phenoxy chain introduces lipophilicity that can lead to "oiling out" rather than crystallization.

  • Chemical Class: Amidine Hydrochloride Salt

  • Key Molecular Feature: Ether linkage (Phenoxy group) + Amidine cation.

  • Critical Stability Warning: Amidines are susceptible to hydrolysis, converting into amides (3-phenoxypropionamide) in the presence of water and heat. Anhydrous solvent systems are strongly recommended.

Solvent Selection Strategy

The following guide is based on the solubility principles of amidine salts (high polarity) versus the lipophilic phenoxyalkyl chain.

Primary Solvent Systems (Binary Mixtures)

The most effective strategy for this compound is a solvent/anti-solvent pair .

SystemRoleSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (Approx.)Notes
System 1 (Standard) High Purity Methanol (MeOH) Diethyl Ether (Et₂O) 1:5 to 1:10Best for removing inorganic salts (e.g., NH₄Cl).
System 2 (Alternative) Yield Focus Ethanol (EtOH) Ethyl Acetate (EtOAc) 1:3 to 1:5Higher boiling point allows better dissolution of oily impurities.
System 3 (Single) Simplicity Isopropanol (IPA) NoneN/ARequires cooling to -20°C for max yield.
Solvent Decision Matrix

SolventSelection Start Start: Analyze Crude Material Inorganic Contains Inorganic Salts? (e.g., NH4Cl) Start->Inorganic Hydrolysis Is compound hydrolytically unstable? Inorganic->Hydrolysis No System1 Use System 1: MeOH (Hot) + Et2O (Cloud Point) Inorganic->System1 Yes (NH4Cl is insoluble in Et2O/MeOH mix) Hydrolysis->System1 Yes (Avoid high heat) System2 Use System 2: EtOH (Hot) + EtOAc Hydrolysis->System2 No (Stable > 60°C) System3 Use System 3: Isopropanol (Boiling) -> Freeze Hydrolysis->System3 Moderate Stability

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on impurity profile.

Step-by-Step Protocol (SOP)

Objective: Purify crude 3-Phenoxy-propionamidine HCl to >98% purity while preventing hydrolysis.

Phase 1: Dissolution
  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Solvent Addition: Add anhydrous Methanol (or Ethanol) dropwise while heating the flask gently (40–50°C).

    • Technical Note: Do not boil aggressively. Amidines can degrade.[2][3]

  • Saturation: Add just enough solvent to dissolve the organic amidine. If a white inorganic precipitate remains (likely Ammonium Chloride from Pinner synthesis), this is expected.

  • Filtration (Hot): If insoluble solids are present, filter the hot solution through a pre-warmed glass frit or fluted filter paper to remove inorganic contaminants.

Phase 2: Crystallization[1][4]
  • Anti-Solvent Addition: Return the clear filtrate to the stir plate (room temp). Slowly add Diethyl Ether (or Ethyl Acetate) dropwise.

    • Visual Cue: Stop when a faint, persistent turbidity (cloudiness) appears.[1]

  • Redissolution: Add 1-2 drops of the primary solvent (MeOH/EtOH) to clear the turbidity.

  • Nucleation: Remove from heat. Cover the flask with foil (to prevent evaporation). Let it stand undisturbed at room temperature for 1 hour.

  • Deep Cooling: Transfer the flask to a refrigerator (4°C) for 2 hours, then to a freezer (-20°C) overnight.

    • Why? The phenoxy chain reduces lattice energy; deep cooling forces the salt out of solution.

Phase 3: Isolation
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold (0°C) solvent mixture (e.g., 1:10 MeOH:Ether).

    • Warning: Do not use pure methanol for washing; it will redissolve your product.

  • Drying: Dry in a vacuum desiccator over P₂O₅ or silica gel to remove trace moisture.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Cause: The lipophilic phenoxy chain lowers the melting point, and the solution temperature is likely above the "oiling out" temperature (Liquid-Liquid Phase Separation). Solution:

  • Reheat: Redissolve the oil by heating.

  • Agitation: Stir vigorously while cooling to disperse the oil droplets.

  • Seed Crystals: Add a tiny crystal of pure product at the cloud point.

  • Change Solvent: Switch to Isopropanol . It has a higher boiling point and better solubilizes the "oily" impurities than methanol.

Q2: I see a white powder that won't dissolve in hot methanol. What is it?

Cause: This is likely Ammonium Chloride (NH₄Cl) , a common byproduct if the amidine was synthesized via the Pinner reaction (Nitrile + HCl/MeOH + Ammonia). Solution: Filter it off! Your amidine product is in the solution. NH₄Cl is sparingly soluble in ethanol/methanol but the amidine is highly soluble.

Q3: Can I use water for recrystallization?

Recommendation: No. Reasoning: While amidine salts are water-soluble, heating them in water significantly increases the rate of hydrolysis to the amide (3-phenoxypropionamide). If you must use water, use 1% HCl (aq) to suppress hydrolysis, but yields will be poor due to high water solubility.

Process Workflow Diagram

RecrystallizationWorkflow Crude Crude Solid (Amidine HCl + Impurities) Dissolve Dissolve in Min. Vol. Hot MeOH/EtOH Crude->Dissolve Filter Hot Filtration (Remove NH4Cl) Dissolve->Filter Insolubles present CloudPoint Add Anti-Solvent (Ether/EtOAc) to Turbidity Dissolve->CloudPoint Clear solution Filter->CloudPoint Cool Slow Cooling (RT -> 4°C -> -20°C) CloudPoint->Cool Collect Vacuum Filtration & Wash (Cold Ether) Cool->Collect Dry Vacuum Dry (Hygroscopic!) Collect->Dry

Figure 2: Operational workflow for the purification of 3-Phenoxy-propionamidine HCl.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Chapter on Purification of Organic Solids).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General methods for Amidine salts).

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. (Hydrolysis and stability data).

  • Selleck Chemicals. (n.d.). Cl-amidine hydrochloride Solubility Data. (Homologous amidine salt solubility profiles).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Failures with Amidine Intermediates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during the cyclization of amidine intermediates. Amidines are versatile and crucial building blocks in the synthesis of a vast array of N-heterocycles, which form the core of many pharmaceuticals and biologically active molecules.[1][2] However, their unique reactivity profile can also present significant synthetic challenges.

This guide moves beyond simple procedural lists to explain the underlying chemical principles behind common failures and their solutions. It is structured as a series of questions and answers that directly address specific experimental issues, from intermediate instability to low cyclization yields and product purification difficulties.

Section 1: Issues with Amidine Intermediate Formation & Stability

Before a cyclization can succeed, a stable and pure amidine intermediate is paramount. Problems at this initial stage are a frequent source of downstream failures.

Q1: My amidine starting material appears impure or is decomposing before I can use it. What are the likely causes and solutions?

A1: Amidine integrity is critical. Their decomposition is often linked to hydrolysis and thermal instability.

  • Causality—Hydrolysis: Amidines are basic and can be hygroscopic. The imine (C=N) bond is susceptible to nucleophilic attack by water, leading to hydrolysis back to an amide and an amine.[3] This is often accelerated by acidic or basic conditions.

  • Causality—Thermal Decomposition: Depending on their substitution pattern, some amidines can be thermally labile, undergoing rearrangement or decomposition at elevated temperatures. Theoretical studies have examined the unimolecular decomposition pathways of substituted amidines.[4]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Conduct reactions under an inert atmosphere (Nitrogen or Argon) to strictly exclude moisture.[3]

  • Verify Purity: Before use, check the purity of your amidine or its salt form (e.g., hydrochloride) by NMR or LC-MS. Amidines can be purified by recrystallization or chromatography if necessary.

  • Storage: Store amidines and their salts in a desiccator under an inert atmosphere, preferably at low temperatures. Use freshly prepared or purified amidines for best results.[3]

  • pH Control: During workup and storage, avoid strongly acidic or basic aqueous conditions unless the amidine is known to be stable as its corresponding salt.

Q2: The synthesis of my acyclic amidine intermediate is low-yielding. How can I improve it?

A2: Low yields in amidine synthesis often stem from suboptimal reaction conditions, poor choice of reagents, or competing side reactions.

  • Causality—Inefficient Nitrile Addition: The classic Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile followed by reaction with an amine, can be inefficient if the intermediate imidate is not formed cleanly or if it hydrolyzes.[5] Direct addition of amines to nitriles often requires catalysis (e.g., Cu-salts, ytterbium amides) to overcome the high activation energy.[6][7]

  • Causality—Side Reactions: When using reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA) to form amidines, side reactions such as methylation of other nucleophilic groups (NH, OH, SH) can occur.[8]

Recommended Actions:

  • Method Selection: For Pinner-type syntheses, ensure strictly anhydrous HCl and alcohol. For direct additions, consider a catalytic approach. Copper-catalyzed protocols have shown efficiency in coupling amines and nitriles.[6]

  • Solvent Optimization: Solvent polarity can dramatically affect yield. For a Cu-catalyzed synthesis of N-benzylbenzamidine, switching from DMSO to a more polar solvent like 2,2,2-trifluoroethanol (TFE) significantly increased the product yield from 58% to 83%.[6]

  • Temperature Control: The optimal temperature is crucial. Reactions should be monitored by TLC or LC-MS to find the ideal balance between reaction rate and decomposition. For one copper-catalyzed system, 100 °C was found to be optimal.[6]

  • Alternative Reagents: If methylation is a problem with DMFDMA, consider using N,N-dimethylformamide dineopentyl acetal, which can eliminate this side reaction.[8]

Section 2: Cyclization Reaction Failures

This section addresses the core issue: the failure of the amidine intermediate to cyclize into the desired heterocyclic product.

Q3: I'm observing no or very low conversion to my desired cyclic product. What are the first things to check?

A3: This common problem usually points to issues with reaction conditions, reagent stoichiometry, or inherent substrate reactivity.

Initial Diagnostic Workflow:

Caption: Initial diagnostic workflow for low cyclization yield.

  • Causality—Activation Energy: The cyclization step has an activation energy barrier that must be overcome. If the temperature is too low or the reaction time is insufficient, the reaction may not proceed at a reasonable rate.[9]

  • Causality—Base/Catalyst Inefficiency: Many cyclizations require a base to deprotonate a nucleophile or a catalyst (e.g., Lewis acid, transition metal) to activate a reaction partner. The choice and amount of this reagent are critical.[3][10] For instance, in a domino 1,7-H shift and electrocyclization, a strong boron Lewis acid was essential for the transformation.[9]

Troubleshooting Protocol:

  • Increase Temperature: Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) while monitoring by TLC/LC-MS. Refluxing in a higher-boiling solvent might be necessary. Be aware that excessively high temperatures can lead to decomposition.[3]

  • Extend Reaction Time: Some cyclizations are slow. Run a time-course experiment to determine if the reaction simply needs longer to reach completion.

  • Optimize Base/Catalyst:

    • Base Selection: If a base is used, its strength is important. Common bases like sodium ethoxide or potassium carbonate may not be sufficient.[3] Consider stronger, non-nucleophilic bases if appropriate for your substrate.

    • Catalyst Loading: If using a catalyst, ensure the correct loading is used. In some transition-metal-catalyzed C-H activation/annulation reactions, the catalyst performance is highly concentration-dependent.[10] Consider screening different Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃) or transition metal catalysts (e.g., Cu, Pd, Rh complexes) known to promote such cyclizations.[9][11]

Q4: My reaction is producing a complex mixture of side products instead of the desired heterocycle. What is happening?

A4: The formation of multiple products indicates that competing reaction pathways are occurring. Identifying these side products is key to diagnosing the problem.

  • Causality—Hydrolysis: As mentioned, water is a major culprit, leading to the cleavage of the amidine or other sensitive functional groups.[3]

  • Causality—Instability of Intermediates: In some multi-step cyclizations, intermediates may be unstable and decompose or react in unintended ways. For example, in the synthesis of 1,2,4-oxadiazoles from amidoximes, the O-acylamidoxime intermediate can be prone to cleavage.[12]

  • Causality—Alternative Mechanistic Pathways: The reaction may be proceeding through an unexpected mechanistic route. For example, instead of an intramolecular cyclization, intermolecular reactions (dimerization, polymerization) may occur, especially at high concentrations. Computational and experimental studies have shown that amidine reactions can proceed through complex pathways, including stepwise additions and electrocyclizations, where selectivity is kinetically controlled.[13][14]

Troubleshooting and Analytical Protocol:

  • Characterize Side Products: Use LC-MS to get the molecular weights of the major byproducts. If possible, isolate and characterize them by NMR. This data provides crucial clues about the unintended reaction pathways.

  • Ensure Anhydrous Conditions: This is the first and most critical step to prevent hydrolysis.[3]

  • Use High Dilution: To disfavor intermolecular side reactions, perform the cyclization under high-dilution conditions (e.g., slow addition of the substrate to the reaction vessel). This is a standard strategy for macrocyclization but is also effective for smaller rings.[15]

  • Employ Protecting Groups: If a reactive functional group elsewhere in the molecule is interfering, it must be protected. A wide range of protecting groups for amines, alcohols, and other functionalities are available and their orthogonal removal is a cornerstone of complex synthesis.[16][17][18]

Table 1: Common Side Products and Their Likely Causes

Observed Side Product (by MS or NMR)Potential CauseSuggested Solution
Amide + Amine fragmentsHydrolysis of the amidine intermediate.[3]Implement strictly anhydrous conditions; use an inert atmosphere.
Dimer or PolymerIntermolecular reaction is faster than intramolecular cyclization.Use high-dilution conditions; check for catalyst/reagent incompatibility.
Isomeric HeterocycleCyclization at an alternative site (regioselectivity issue).Modify substrate to block the alternative site; screen catalysts known to influence regioselectivity.[19]
Acyclic, Rearranged IntermediateUnstable intermediate undergoing rearrangement.[20]Lower the reaction temperature; find a catalyst that accelerates the desired cyclization over the rearrangement.
Section 3: Product Isolation & Purification Challenges

A successful reaction in the flask can still fail if the product cannot be isolated in a pure form.

Q5: My crude product is a complex mixture that is difficult to purify by column chromatography. What are my options?

A5: Purification challenges with N-heterocycles are common due to their polarity and basicity.

  • Causality—Polarity and Basicity: The nitrogen atoms in the product can cause streaking on silica gel. The product may also be highly polar, making it difficult to elute from normal-phase columns or retain on reverse-phase columns.

  • Causality—Product Instability: Some N-acyl amidine products have been reported to be unstable to hydrolysis during work-up and purification on silica.[21]

Purification Strategies:

  • Modify Chromatography Conditions:

    • Normal Phase: Add a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia (using a solvent system saturated with NH₃) to the eluent to suppress tailing on silica gel.

    • Reverse Phase: Use a buffer (e.g., formic acid or ammonium acetate) in the mobile phase to ensure the product is consistently protonated or neutral, leading to sharper peaks.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining highly pure material and is often scalable. Screen a variety of solvents to find a suitable system.

  • Acid/Base Extraction: Utilize the basicity of your product. Extract the crude material into an acidic aqueous solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate or re-extract your purified product.

  • Derivatization/Protection: In difficult cases, consider protecting the final product (e.g., as a Boc-derivative) to make it less polar and easier to handle during chromatography. The protecting group can then be removed in a final step.[5]

Section 4: General Protocols & Methodologies

This section provides standardized, step-by-step procedures for common techniques referenced in this guide.

Protocol 1: General Procedure for Monitoring Reaction Progress by TLC

This protocol is essential for diagnosing nearly all the issues described above.

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate:

    • On the origin, spot a small amount of your starting material (co-spot).

    • Spot the reaction mixture next to it.

    • It is often useful to also spot a "co-spot" lane with both starting material and reaction mixture to clearly see the separation.

  • Develop the Plate: Place the plate in a sealed chamber containing a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the origin line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm and/or 365 nm). Circle the visible spots.

    • If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate, ninhydrin for amines) by dipping the plate into the staining solution and gently heating it.

  • Interpret the Results:

    • No Reaction: The reaction mixture spot looks identical to the starting material spot.

    • Incomplete Reaction: Both starting material and new product spots are visible in the reaction lane.

    • Complete Reaction: The starting material spot has disappeared, replaced by one or more product spots.

    • Side Products/Decomposition: Multiple new spots are visible, or there is streaking from the origin.

Protocol 2: General Two-Step Protocol for 1,2,4-Oxadiazole Synthesis

This protocol illustrates a typical cyclization involving an isolable intermediate and highlights key considerations.[12]

Step 1: O-acylation of Amidoxime

  • Dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., CH₃CN).

  • Add a coupling agent (e.g., PyAOP, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv). Stir to pre-activate for ~15 minutes at room temperature.

  • Add the amidoxime (1.0 equiv) to the activated carboxylic acid solution.

  • Stir the reaction at room temperature and monitor by LC-MS until the O-acylamidoxime intermediate is fully formed.

  • Isolate the intermediate through an appropriate aqueous workup and purification (e.g., extraction and column chromatography).

Step 2: Cyclodehydration of O-acylamidoxime

  • Dissolve the purified O-acylamidoxime intermediate in a suitable solvent or buffer (e.g., a pH 9.5 borate buffer for aqueous cyclization, or a high-boiling aprotic solvent like toluene for thermal cyclization).

  • Heat the reaction mixture (e.g., 90-110 °C).

  • Monitor the formation of the 1,2,4-oxadiazole by LC-MS.

  • Upon completion, cool the reaction mixture and isolate the product via extraction.

  • Purify the final product using standard methods (recrystallization or chromatography).

Troubleshooting Flowchart for Cyclization Step:

Caption: Troubleshooting flowchart for a two-step cyclization.

References
  • Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Publishing.
  • Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation.
  • Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers (RSC Publishing).
  • Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C-H functionaliz
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • HETEROCYCLIC AMIDINES AND HYDROXYAMIDINES AS SYNTHONS FOR Bi. LOCKSS.
  • Stereodefined synthesis of cyclic amidines by domino 1,7-H shift and 6π electrocyclis
  • Amidine nitros
  • Optimization of reaction conditions for amidoxime and carboxylic acid cycliz
  • Synthesis of Amidines and Its Applic
  • A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. PMC.
  • Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. Journal of Organic Chemistry.
  • Electrochemical cyclization/benzylic oxidation of amidines.
  • Protecting group. Wikipedia.
  • Theoretical studies of substituent effects on stationary structures of amidine decomposition. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Synthesis of amidines. Organic Chemistry Portal.
  • Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. PMC.
  • Amidine: Structure, Reactivity and Complex
  • Amino Acid Derivatives for Peptide Synthesis. [No Source Found].
  • Functionality of amidines and amidrazones. Semantic Scholar.
  • Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Publishing.
  • Catalyst-Controlled, Regiodivergent Aminooxygen
  • Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. PMC.
  • The Chemistry of the Amidines.
  • Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society.
  • Amide Bond Formation in Cycliz
  • Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products.
  • Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activ
  • (a) Use of a cyclic amidines as catalysts for the cycloaddition of...
  • The chemistry of amidines and imidates.
  • Protecting Group Strategies for Complex Molecule Synt. JOCPR.
  • Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products. Journal of the American Chemical Society.
  • Spectroscopic evidence for the two C-H-cleaving intermediates of Aspergillus nidulans isopenicillin N synthase. PMC.
  • Synthesis of Amidine and Amide Derivatives and Their Evaluation for Anti-Inflamm
  • Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. PMC.
  • Synthesis and Protection of Some Amidines. TÜBİTAK Academic Journals.
  • Catalytic Amid
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
  • Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis.
  • Exploration of the biomimetic on‐resin cyclization via amidine...
  • Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cycliz

Sources

Optimization

Stability of 3-Phenoxy-propionamidine HCl at various pH levels

Technical Resource Center: 3-Phenoxy-propionamidine HCl Stability Guide Introduction: The Amidine Vulnerability Welcome. You are likely working with 3-Phenoxy-propionamidine HCl as a building block for serine protease in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Resource Center: 3-Phenoxy-propionamidine HCl Stability Guide

Introduction: The Amidine Vulnerability

Welcome. You are likely working with 3-Phenoxy-propionamidine HCl as a building block for serine protease inhibitors or as a ligand in structural biology. While the phenoxy-ether tail provides lipophilic anchoring, the amidine headgroup (


)  is the critical stability weak point.

This guide moves beyond generic advice. As amidines are strong bases (typically pKa ~11–12), their stability is inextricably linked to their protonation state. The hydrochloride salt form locks the molecule in a stable, protonated state (


). The moment you buffer this compound near or above its pKa, you risk rapid degradation. 

Module 1: The Stability Profile (Mechanism & Data)

The Hydrolysis Mechanism

The primary failure mode for 3-Phenoxy-propionamidine HCl is base-catalyzed hydrolysis .[1]

  • Acidic/Neutral pH (< 7.0): The molecule exists as the resonance-stabilized amidinium ion . The positive charge repels nucleophilic attack by water. Status: STABLE.

  • Basic pH (> 9.0): Deprotonation exposes the free base . The central carbon becomes electrophilic and susceptible to attack by hydroxide ions (

    
    ), leading to irreversible conversion into 3-Phenoxypropionamide  and ammonia.
    
Visualizing the Degradation Pathway

AmidineHydrolysis Salt Amidinium Salt (pH < 7) [STABLE] FreeBase Free Base Amidine (pH > 9) [REACTIVE] Salt->FreeBase Deprotonation (-HCl) Intermediate Tetrahedral Intermediate FreeBase->Intermediate + OH- / H2O (Nucleophilic Attack) Amide 3-Phenoxypropionamide (Primary Degradant) Intermediate->Amide Collapse Ammonia NH3 (Byproduct) Intermediate->Ammonia

Figure 1: The degradation cascade. Note that the transition from Green (Salt) to Yellow (Free Base) is the critical control point for the researcher.

Predicted Stability Matrix

Based on general aliphatic amidine kinetics and ICH Q1A(R2) stress testing principles.

pH EnvironmentSpecies DominancePredicted Stability (24h, 25°C)Risk Level
pH 1.0 - 4.0 Amidinium Cation> 99% RecoverySafe (Optimal for storage)
pH 7.0 - 7.4 Amidinium Cation> 98% RecoverySafe (Short-term usage)
pH 8.5 - 9.0 Mixed Species90 - 95% RecoveryCaution (Prepare fresh)
pH > 10.0 Free Base< 80% RecoveryCritical Risk (Rapid Hydrolysis)

Module 2: Troubleshooting Guide (Q&A)

Q1: I see a white precipitate immediately after adding the stock solution (in water) to my assay buffer (pH 9.5). Is the compound degrading?

  • Diagnosis: Likely Free Base Precipitation , not degradation (yet).

  • The Science: The HCl salt is highly water-soluble. At pH 9.5, you strip the proton, forming the free base. The 3-phenoxy tail is lipophilic. Without the charge, the free base is poorly soluble in aqueous media and crashes out.

  • Solution:

    • Lower the pH to < 8.0 if the assay permits.

    • If high pH is mandatory, add a co-solvent (DMSO or Ethanol) to 5-10% before introducing the compound to the buffer.

Q2: My HPLC analysis shows a new peak eluting earlier than the main peak after 24 hours. What is it?

  • Diagnosis: Hydrolysis to the Amide. [2][3]

  • The Science: The amide functionality (

    
    ) is generally more polar than the amidine (
    
    
    
    ) and significantly less basic. On a Reverse Phase C18 column, the amide often elutes earlier (lower retention time) or shows a distinct UV shift due to the loss of the imino conjugation.
  • Solution: Check the pH of your autosampler vials. If the sample is in a basic buffer, acidify it with 0.1% Formic Acid immediately to "quench" the hydrolysis before injection.

Q3: Can I store the stock solution in DMSO at -20°C?

  • Diagnosis: Yes, but watch for moisture.

  • The Science: Amidines are stable in aprotic solvents like DMSO. However, DMSO is hygroscopic. Absorbed water + freeze/thaw cycles + trace impurities can create a micro-environment for hydrolysis over months.

  • Solution: Use anhydrous DMSO and store in single-use aliquots.

Module 3: Experimental Protocols

Validated Buffer Preparation for Amidine Stability

Objective: Create a buffer system that maintains the amidinium ion stability.

Do NOT use simple adjustment of water with NaOH. You must use a buffering agent with adequate capacity.

Recommended Buffer: 50 mM Phosphate, pH 6.0

  • Weigh: 6.0 g of Sodium Dihydrogen Phosphate Anhydrous (

    
    ) for 1 L.
    
  • Dissolve: In 900 mL of HPLC-grade water.

  • Titrate: Adjust pH to 6.0 using 1N NaOH (add slowly). Note: We start acidic and titrate up to avoid local pockets of high alkalinity.

  • Volume: Dilute to 1 L.

  • Validation: Verify pH is 6.0 ± 0.1.

Forced Degradation Study (Stress Testing)

Follows ICH Q1A (R2) principles to validate your specific lot.

Workflow Diagram:

StressTest cluster_conditions Stress Conditions (24 Hours) Start Start: 1 mg/mL Stock (Water) Acid 0.1 N HCl (Acid Stress) Start->Acid Base 0.1 N NaOH (Base Stress) Start->Base Oxid 3% H2O2 (Oxidative Stress) Start->Oxid Analyze Neutralize & Analyze (HPLC-UV @ 210-254 nm) Acid->Analyze Base->Analyze Oxid->Analyze

Figure 2: Rapid stress testing workflow to confirm stability limits.

Protocol Steps:

  • Prepare Samples: Create three 1 mL aliquots of 3-Phenoxy-propionamidine HCl (1 mg/mL).

  • Stress:

    • Vial A: Add 100 µL 1N HCl (Final ~0.1 N).

    • Vial B: Add 100 µL 1N NaOH (Final ~0.1 N).

    • Vial C: Add 100 µL 30%

      
       (Final ~3%).
      
  • Incubate: Room temperature for 24 hours.

  • Quench: Neutralize Vial A with NaOH and Vial B with HCl prior to injection.

  • Expectation: Vial A should be stable. Vial B should show significant degradation (Amide formation).

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] (2003).[5]

  • Oszczapowicz, J.Basicity of Amidines. In The Chemistry of Amidines and Imidates, Vol 2. Wiley. (1991).
  • Gais, H.J.Hydrolysis of Amidines. Journal of Organic Chemistry.
  • PubChem. 3-(3-Phenoxyphenyl)propionic acid (Hydrolysis Product). CID 10514297.[6]

Sources

Troubleshooting

Technical Support Center: Optimizing Amidine-Ester Condensation

Topic: Pyrimidine Synthesis via Amidine & -Keto Ester Condensation Introduction From: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyrimidine Synthesis via Amidine & -Keto Ester Condensation

Introduction

From: Dr. A. Vance, Senior Application Scientist Subject: Critical Parameters for Pyrimidine Cyclocondensation

Welcome to the technical support hub for heterocycle synthesis. You are likely here because you are performing a condensation between an amidine (typically supplied as a hydrochloride salt) and a


-keto ester  (or similar electrophile) to synthesize a substituted pyrimidine .

While this reaction (a variant of the Pinner synthesis) is textually simple, it is thermodynamically sensitive. Success depends on managing three competing factors: nucleophilicity of the amidine , electrophilicity of the ester , and solubility equilibria .

This guide bypasses generic advice to focus on the failure points we see most often in drug discovery workflows: incorrect base stoichiometry, solvent mismatches leading to transesterification, and moisture-induced hydrolysis.

Module 1: Critical Parameter Optimization

Base Selection & Stoichiometry (The "Rule of 3")

The most common cause of low yield is underestimating the base requirement. You are not just catalyzing a reaction; you are performing two distinct stoichiometric neutralizations.

  • The Requirement: You typically need 2.5 to 3.0 equivalents of base.

  • The Logic:

    • Equivalence 1: Neutralizes the Amidine

      
      HCl salt to release the free base amidine.
      
    • Equivalence 2: Deprotonates the resulting pyrimidinone product (which is acidic, pKa ~9) to drive the equilibrium forward.

    • Equivalence 0.5–1.0: Excess to maintain reaction velocity and ensure complete conversion of the

      
      -keto ester.
      
Solvent-Base Matching

To prevent impurity profiles, the conjugate base of your solvent must match your alkoxide base, which must match the ester group of your starting material.

Starting EsterRecommended BaseRecommended SolventRisk of Mismatch
Methyl Ester Sodium Methoxide (NaOMe)Methanol (MeOH)Transesterification (low impact if matched)
Ethyl Ester Sodium Ethoxide (NaOEt)Ethanol (EtOH)Transesterification (low impact if matched)
t-Butyl Ester Potassium t-Butoxide (KOtBu)t-Butanol / THFSteric hindrance may slow cyclization
Complex Alkyl NaH or DBUDMF / TolueneIrreversible deprotonation; requires anhydrous conditions
Concentration & Temperature
  • Concentration: Run at 0.5 M – 1.0 M . Dilute reactions (

    
     M) favor intermolecular side reactions or stall due to slow kinetics. High concentration favors the desired intramolecular cyclization.
    
  • Temperature: Reflux is standard. The elimination of water/alcohol is the driving force; heat is required to overcome the activation energy of the final aromatization step.

Module 2: Troubleshooting & FAQs

Q1: My reaction turns dark/tarry, and the yield is <20%. What happened?

Diagnosis: Likely ester hydrolysis or amidine decomposition .

  • The Cause: If your solvent was not dry, hydroxide ions (generated from water + alkoxide) hydrolyzed your

    
    -keto ester into a ketone and an acid, destroying the electrophile. Alternatively, free amidines are unstable over long periods at high heat if not reacting.
    
  • The Fix:

    • Use anhydrous solvents (water content

      
      ).
      
    • Pre-mix the amidine salt and base for 15 minutes before adding the ester to ensure the free amidine is ready to react immediately.

Q2: I see a new spot on TLC that isn't product or starting material. It has a slightly different Rf.

Diagnosis: Transesterification .

  • The Scenario: You used a methyl ester starting material but ran the reaction in Ethanol/NaOEt.

  • The Mechanism: The ethoxide attacked the ester carbonyl before the amidine did, swapping the OMe group for OEt.

  • The Fix: Match the solvent/base to the ester (see Table in Module 1). If you cannot change the ester, switch to a non-nucleophilic solvent system like DMF/NaH or Toluene/DBU .

Q3: The amidine salt won't dissolve in the alcohol.

Diagnosis: Solubility limit .

  • The Fix: It is normal for the salt to be insoluble. As the base (e.g., NaOEt) reacts with the suspended salt, it releases the free amidine, which is soluble.

  • Action: Do not add water to dissolve it.[1] Stir the suspension with the base for 30 minutes. If the solid changes appearance (e.g., from crystalline to fine powder NaCl), the free basing is successful.

Module 3: Visualizing the Mechanism

Understanding the mechanism clarifies why base stoichiometry is critical. The reaction proceeds through a tetrahedral intermediate, followed by elimination and tautomerization.

AmidineCondensation Start Amidine HCl + Base FreeAmidine Free Amidine (Nucleophile) Start->FreeAmidine - NaCl - EtOH Attack Nucleophilic Attack on Ester Carbonyl FreeAmidine->Attack + β-Keto Ester Tetra Tetrahedral Intermediate Attack->Tetra Elim Elimination of Alcohol (ROH) Tetra->Elim Cyclize Intramolecular Cyclization Elim->Cyclize - H2O ProductEnol Pyrimidinone (Acidic Enol Form) Cyclize->ProductEnol Salt Product Salt (Requires Acid Workup) ProductEnol->Salt + Base (Deprotonation) Driving Force

Caption: Mechanistic pathway of pyrimidine synthesis. Note the final deprotonation step (Green to Red) which consumes stoichiometric base, necessitating the "Rule of 3."

Module 4: Standard Operating Procedure (SOP)

Protocol: Synthesis of 2-Substituted-4-Hydroxypyrimidine

  • Preparation of Alkoxide:

    • Charge an oven-dried flask with anhydrous Ethanol (10 mL per mmol substrate).

    • Add Sodium metal (3.0 equiv) portion-wise under

      
       flow. Stir until fully dissolved to form NaOEt.
      
    • Alternative: Use commercial 21% NaOEt solution, but verify titer.

  • Free Basing:

    • Add Amidine Hydrochloride (1.0 equiv) to the NaOEt solution.

    • Stir at Room Temperature (RT) for 20–30 minutes.

    • Checkpoint: Solution may remain cloudy (NaCl precipitation), which is acceptable.

  • Condensation:

    • Add the

      
      -keto ester (1.0 equiv) dropwise (neat or in minimal EtOH).
      
    • Heat to reflux (78°C) for 4–12 hours.

    • Monitoring: Monitor by LCMS or TLC. The product is often much more polar than the starting ester.

  • Workup (Critical Step):

    • Evaporate the solvent under reduced pressure to roughly 20% volume.

    • Dilute with water (dissolves NaCl and the sodium salt of the pyrimidine).

    • Acidify: Slowly add 1M HCl or Acetic Acid until pH ~5–6.

    • Result: The product usually precipitates as a solid upon acidification. Filter and wash with cold water.

Module 5: Troubleshooting Logic Tree

Use this decision tree when the reaction fails to yield precipitate during workup.

Troubleshooting Start Issue: Low/No Yield CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes Yes, SM Consumed CheckSM->SM_Yes SM_No No, SM Remains CheckSM->SM_No CheckProduct Is Product in Aqueous Layer? SM_Yes->CheckProduct CheckBase Was Base Stoichiometry > 2.5 eq? SM_No->CheckBase Acidify Action: Acidify Aqueous layer to pH 4-5 CheckProduct->Acidify Product is salt Hydrolysis Diagnosis: Ester Hydrolysis (Check Solvent Dryness) CheckProduct->Hydrolysis No Product found MoreBase Action: Add more Base Increase Temp CheckBase->MoreBase No CheckBase->Hydrolysis Yes (Base killed Ester)

Caption: Diagnostic workflow for low-yield scenarios. Prioritizes distinguishing between kinetic failure (SM remains) and thermodynamic/workup failure (Product exists but is soluble).

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Katritzky, A. R., Ostercamp, D. L., & Yousaf, T. I. (1987).[2] The conversion of amidines into pyrimidines.[3][4][5] Tetrahedron, 43(22), 5171-5186.

  • Jadhav, S. D., & Singh, A. (2017).[6] Base-Promoted Synthesis of Pyrimidines. Organic Letters, 19(20), 5673-5676.

  • Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. Retrieved from

  • BenchChem. (2025).[7] Troubleshooting low yields in condensation reactions.

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization of Phenoxy-Propionamidine: MS Fragmentation Dynamics and Methodological Comparison

This guide provides an in-depth technical analysis and comparison of the mass spectrometry (MS) fragmentation dynamics of 3-Phenoxy-propionamidine , comparing its spectral performance and ionization behavior against stru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and comparison of the mass spectrometry (MS) fragmentation dynamics of 3-Phenoxy-propionamidine , comparing its spectral performance and ionization behavior against structural analogs (Benzamidine) and complex derivatives (Propamidine).

Executive Summary & Comparison Overview

Phenoxy-propionamidine (3-phenoxypropanimidamide) represents a critical structural scaffold in medicinal chemistry, bridging the gap between simple aryl amidines and complex bis-amidine drugs like pentamidine. In drug development, accurate identification of this moiety is essential for impurity profiling and metabolite tracking.

This guide compares the MS/MS fragmentation pattern of Phenoxy-propionamidine with:

  • Benzamidine: The simplest aromatic amidine reference.

  • Propamidine: A complex bis-amidine therapeutic.

Verdict: Phenoxy-propionamidine exhibits a unique "Hybrid Fragmentation" signature, combining the neutral ammonia loss characteristic of amidines with the ether cleavage typical of phenoxy-alkyl chains. This dual signature offers superior specificity in complex matrices compared to the singular loss patterns of benzamidine.

Comparative Performance Matrix
FeaturePhenoxy-Propionamidine Benzamidine (Alternative 1)Propamidine (Alternative 2)
Molecular Ion [M+H]+ m/z 165 m/z 121m/z 313 (singly), 157 (doubly)
Primary Fragment (Base Peak) m/z 148 [M+H - NH3]+m/z 104 [M+H - NH3]+m/z 296 [M+H - NH3]+
Secondary Diagnostic Ion m/z 77 (Phenyl+) & m/z 107 (Ph-O-CH2+)m/z 77 (Phenyl+)m/z 120 (Amidinophenyl+)
Ionization Efficiency (ESI+) High (Alkyl-amidine basicity pKa ~12)High (Aryl-amidine)Very High (Bis-cationic potential)
Specificity Excellent (Dual diagnostic losses)Moderate (Common m/z 104 interference)High (Unique doubly charged species)

Mechanistic Insight: The Fragmentation Pathway

The fragmentation of phenoxy-propionamidine under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) is governed by two competing mechanisms: Charge-Remote Fragmentation (at the ether linkage) and Charge-Proximal Elimination (at the amidine).

Key Mechanisms[5]
  • Amidine-Nitrile Transition (Dominant): The most abundant pathway is the expulsion of a neutral ammonia molecule (

    
    , 17 Da) from the protonated amidine group. This yields a resonance-stabilized nitrile cation or cyclic iminium species.
    
    • Transition:

      
      
      
    • Observed m/z:

      
      .
      
  • Ether Linkage Cleavage: Secondary fragmentation involves the homolytic or heterolytic cleavage of the

    
     bond.
    
    • Pathway A: Formation of the phenoxy radical/cation (less common in ESI+ unless induced).

    • Pathway B: Loss of the phenol moiety (neutral loss of 94 Da), leaving the charged alkyl-amidine/nitrile chain.

    • Observed m/z:

      
       (low abundance) or generation of 
      
      
      
      (
      
      
      ) if charge migration occurs.
Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways for Phenoxy-propionamidine compared to Benzamidine.

FragmentationPathway Parent Phenoxy-Propionamidine [M+H]+ m/z 165 Frag148 Nitrile Cation [M+H - NH3]+ m/z 148 Parent->Frag148 - NH3 (17 Da) (Dominant) Frag107 Phenoxy-Methyl Cation [Ph-O-CH2]+ m/z 107 Parent->Frag107 Ether Cleavage (Secondary) Benzamidine Benzamidine [M+H]+ m/z 121 BenzFrag104 Benzonitrile H+ [M+H - NH3]+ m/z 104 Benzamidine->BenzFrag104 - NH3 Frag77 Phenyl Cation [C6H5]+ m/z 77 Frag107->Frag77 - CH2O BenzFrag104->Frag77 - HCN

Caption: Comparative fragmentation tree showing the unique ether-derived fragments of Phenoxy-propionamidine vs. the linear decay of Benzamidine.

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure data integrity (Trustworthiness), follow this standardized LC-MS/MS protocol. This workflow is designed to maximize the detection of the amidine-specific neutral loss.

Materials & Reagents[3][6][7]
  • Analyte: 3-Phenoxy-propionamidine HCl (Purity >98%).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of Phenoxy-propionamidine in 1 mL of 50:50

    
    . Dilute to 1 µg/mL for direct infusion or LC injection.
    
  • Source Optimization (ESI+):

    • Set Capillary Voltage to 3.5 kV .

    • Rationale: Amidines are highly basic; excessive voltage may cause in-source fragmentation (isobaric interference).

  • MS/MS Acquisition (Targeted):

    • Precursor Ion: Select m/z 165.1 .

    • Collision Energy (CE) Ramp: Apply a ramp from 10 eV to 40 eV.

    • Checkpoint: At low CE (10-15 eV), the parent ion (165) should dominate. At medium CE (20-25 eV), the m/z 148 peak must appear as the base peak.

  • Data Validation:

    • Verify the mass difference:

      
       (Confirmation of Amidine).
      
    • Check for m/z 77 or 107 at high CE (>35 eV) to confirm the phenoxy tail.

Analytical Workflow Diagram

LCMS_Workflow Sample Sample Prep 1 µg/mL in 50:50 MeOH/H2O LC LC Separation C18 Column, Gradient Elution Sample->LC ESI ESI Source (+) 3.5 kV, 300°C LC->ESI Q1 Q1 Selection m/z 165.1 [M+H]+ ESI->Q1 CC Collision Cell CE Ramp 10-40 eV Q1->CC Q3 Q3 Detection Scan m/z 50-170 CC->Q3

Caption: Optimized LC-MS/MS workflow for selective detection of Phenoxy-propionamidine.

Detailed Data Analysis

The following table summarizes the theoretical and observed fragment ions, providing a reference for spectral interpretation.

Table 1: MS/MS Fragment Ion List
m/z (Observed)Formula (Proposed)Fragment IdentityRelative Abundance (Est.)Mechanism
165.1

Parent Ion [M+H]+10-100% (CE dependent)Protonation at Amidine N
148.1

[M+H - NH3]+ 100% (Base Peak) Amidine-to-Nitrile conversion
107.0

Phenoxy-methyl cation20-40%C-C cleavage alpha to ether
94.0

Phenol radical cation<5%Rare in ESI (common in EI)
77.0

Phenyl cation15-30%Aromatic ring degradation
71.1

Propionamidine tail5-10%C-O Ether cleavage (charge retention on N)
Interpretation Guide
  • Presence of m/z 148: Confirms the amidine functionality. If this peak is missing, the compound is likely an amide or ester analog.

  • Presence of m/z 107/77: Confirms the phenoxy moiety.

  • Absence of m/z 91 (Tropylium): While common in alkyl-benzenes, the oxygen atom in the phenoxy group often directs fragmentation towards m/z 77 or 107 rather than the tropylium rearrangement seen in pure alkyl chains.

References

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns (Amides and Amines). Retrieved from [Link]

  • ResearchGate. (2025). Structural identification of compounds containing amidine side chains using ESI-MS/MS. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Interpretation of Mass Spectra: Fragmentation of Nitrogenous Compounds. Retrieved from [Link]

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Amidine Hydrochlorides

Introduction: The Analytical Challenge of Amidine Hydrochlorides Amidine hydrochlorides are a critical class of organic compounds, frequently serving as key intermediates in the synthesis of pharmaceuticals and pesticide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Amidine Hydrochlorides

Amidine hydrochlorides are a critical class of organic compounds, frequently serving as key intermediates in the synthesis of pharmaceuticals and pesticides.[1][2] Their structural motif, featuring a protonated RC(NR)NR₂ group, imparts a high degree of basicity and polarity.[2] While essential for their chemical reactivity, these properties present significant hurdles for purity analysis by High-Performance Liquid Chromatography (HPLC).

Researchers often grapple with issues such as poor retention on traditional reversed-phase columns, severe peak tailing, and potential on-column degradation. Furthermore, common synthetic routes like the Pinner reaction can introduce specific process-related impurities, such as ammonium chloride, which must be effectively separated and quantified.[1] This guide provides a comparative analysis of HPLC strategies, grounded in experimental evidence and field-proven insights, to empower you to develop robust, accurate, and reliable purity methods for these challenging analytes.

Core Directive: Choosing the Right Chromatographic Strategy

The fundamental challenge in analyzing amidine hydrochlorides lies in managing their high polarity and cationic nature. The choice of chromatographic mode is therefore the most critical decision in method development. We will compare the two most effective strategies: Reversed-Phase HPLC (with modifications) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Diagram 1: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Strategy & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Goal (Purity, Stability-Indicating) InitialScreen Initial Scouting: - Reversed-Phase (Low pH) - HILIC Start->InitialScreen RPOpt RP Optimization: - Mobile Phase pH (2.5-3.5) - Organic Modifier (ACN vs. MeOH) - Buffer Concentration InitialScreen->RPOpt If retention is observed HILICOpt HILIC Optimization: - Aqueous Content (5-20%) - Buffer Type & Concentration (e.g., Ammonium Formate) InitialScreen->HILICOpt If poor/no retention ColumnScreen Column Screening (e.g., C18, Polar-Embedded, HILIC) RPOpt->ColumnScreen HILICOpt->ColumnScreen GradientOpt Gradient Optimization (Slope, Time) ColumnScreen->GradientOpt Validation Method Validation (ICH Q2) - Specificity, Linearity, Accuracy - Precision, Robustness GradientOpt->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: A logical workflow for developing a purity method for amidine hydrochlorides.

Comparative Analysis of Chromatographic Modes

The selection of an appropriate stationary and mobile phase is paramount to overcoming the analytical difficulties associated with amidines.

FeatureReversed-Phase (RP) HPLCHydrophilic Interaction (HILIC)Ion-Pair RP-HPLC
Separation Principle Partitioning based on hydrophobicity. Analytes are retained by interacting with a non-polar stationary phase.Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase.Forms a neutral ion-pair with the analyte, which is then retained by a standard RP mechanism.
Stationary Phase C18, C8, Polar-Embedded C18Bare Silica, Amide, Diol, ZwitterionicC18, C8
Mobile Phase High aqueous content with an organic modifier (ACN, MeOH). Crucially, requires low pH (e.g., 0.1% Formic Acid) .[3]High organic content (e.g., >80% ACN) with a small amount of aqueous buffer (e.g., Ammonium Formate).Standard RP mobile phase with an added ion-pairing reagent (e.g., Sodium Octylsulfonate).
Pros - Ubiquitous columns and expertise.- Good for less polar amidines.- Straightforward method development.- Excellent retention for highly polar compounds. - High organic content is ideal for MS sensitivity.- Orthogonal selectivity to RP.- Can significantly improve retention and peak shape for basic compounds.
Cons - Poor retention for very polar amidines. - Prone to peak tailing due to silanol interactions.- Potential for column dewetting with high aqueous mobile phases.- Can have longer equilibration times.- Sensitive to water content in the sample diluent.- Different mechanism may be less familiar to some labs.- Incompatible with mass spectrometry. - Ion-pairing reagent can permanently modify the column.- Complex method development.[4]
Expert Recommendation Start with a modern, end-capped C18 column using a low-pH, volatile mobile phase (e.g., 0.1% Formic Acid in Water/ACN). This is often sufficient and is MS-compatible.The superior choice for very polar amidines or when RP methods fail to provide adequate retention and resolution.A legacy technique to be used only for UV-based methods when HILIC is not available and RP fails. Avoid for new method development due to MS incompatibility.[4]

Deep Dive: Method Development & Optimization

The Causality Behind Experimental Choices

1. Mobile Phase pH: The Non-Negotiable Parameter Amidine hydrochlorides are strong bases. To ensure consistent chromatography and mitigate peak tailing, the analyte must be kept in a single, protonated (amidinium ion) state.

  • Expertise & Experience: Operating at a low pH (typically 2.5-3.5) suppresses the interaction between the positively charged analyte and residual, negatively charged silanols on the silica surface of the stationary phase.[5] This is the primary cause of peak tailing for basic compounds. Using a mobile phase with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is a standard starting point.

  • Trustworthiness: For methods intended for use with mass spectrometry, volatile buffers like formic acid or ammonium formate are essential.[4] Non-volatile buffers like phosphate will contaminate the MS source.[6]

2. Buffer Concentration: A Tool for Peak Shape In some cases, especially with high sample loads, the buffering capacity of 0.1% acid may be insufficient, leading to peak distortion.

  • Expertise & Experience: Increasing the buffer concentration (e.g., to 10-20 mM ammonium formate) can improve peak shape by more effectively masking residual silanols and maintaining a consistent pH environment throughout the analyte band as it travels through the column.[5]

3. Organic Modifier: Acetonitrile vs. Methanol The choice of organic solvent affects selectivity and peak shape.

  • Expertise & Experience: Acetonitrile (ACN) is generally the preferred solvent for basic compounds as it often yields sharper peaks and lower backpressure compared to methanol. However, methanol can offer different selectivity, making it a valuable tool during optimization if co-elutions occur with ACN.

Diagram 2: Analyte-Stationary Phase Interaction

SeparationPrinciple cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC RP_Phase C18 Chains Silica Surface Amidine_RP Amidinium Ion (+) Amidine_RP->RP_Phase:f0 Weak Hydrophobic Interaction (Poor Retention) Silanol Si-O⁻ Silanol->Amidine_RP Ionic Interaction (Tailing) HILIC_Phase Water Layer Polar Surface (Silica) Amidine_HILIC Amidinium Ion (+) Amidine_HILIC->HILIC_Phase:f0 Partitioning (Strong Retention)

Caption: Interaction of a polar amidinium ion with RP vs. HILIC stationary phases.

Experimental Protocols

These protocols represent robust starting points for method development. System suitability tests (SST) must be established and met for each run to ensure the validity of the results. A typical SST includes criteria for resolution (Rs > 2.0), tailing factor (Tf < 1.5), and injection precision (%RSD < 2.0).[7]

Protocol 1: General-Purpose Stability-Indicating RP-HPLC Method

This method is ideal for amidine hydrochlorides with moderate polarity and serves as an excellent MS-compatible screening method.

  • Instrumentation: HPLC or UHPLC system with UV or PDA detector.

  • Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent high-performance column.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient Program:

    • Time 0.0 min: 5% B

    • Time 10.0 min: 95% B

    • Time 12.0 min: 95% B

    • Time 12.1 min: 5% B

    • Time 15.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: As appropriate for the analyte (e.g., 220 nm or PDA max plot).

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a solvent weaker than the initial mobile phase, such as 95:5 Water:Acetonitrile, to a concentration of approximately 0.5 mg/mL. This prevents peak distortion.

Protocol 2: HILIC Method for Highly Polar Amidine Hydrochlorides

This method is employed when Protocol 1 fails to provide adequate retention.

  • Instrumentation: HPLC or UHPLC system with UV/PDA or ELSD/CAD/MS detector.

  • Column: Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm, or equivalent amide-based HILIC column.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Gradient Program:

    • Time 0.0 min: 0% B

    • Time 8.0 min: 50% B

    • Time 10.0 min: 50% B

    • Time 10.1 min: 0% B

    • Time 15.0 min: 0% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection: As appropriate. ELSD or CAD may be necessary if the analyte lacks a chromophore.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 ACN:Water) or pure ACN to a concentration of approximately 0.5 mg/mL. Crucially, avoid dissolving the sample in high-water content diluents, as this will cause severe peak distortion.

Conclusion and Recommendations

Developing a robust HPLC purity method for amidine hydrochlorides requires a systematic approach that directly addresses their inherent polarity and basicity.

  • Always begin with a reversed-phase method on a modern C18 column using a low-pH, MS-compatible mobile phase like 0.1% formic acid in a water/acetonitrile gradient. This approach is often successful and leverages the most common and well-understood chromatographic mode.

  • If retention is insufficient or resolution from polar impurities is poor, transition to a HILIC method. HILIC is not a last resort but rather the superior tool for highly polar analytes, offering excellent retention and MS-friendly conditions.

  • Avoid legacy techniques like ion-pair chromatography for new methods. The incompatibility with mass spectrometry, a critical tool for impurity identification, severely limits its utility in modern drug development.[4]

By understanding the causality behind chromatographic principles and applying the structured workflows and protocols outlined in this guide, researchers can confidently develop and validate accurate, precise, and reliable HPLC methods for the purity analysis of amidine hydrochlorides.

References

  • BenchChem. (n.d.). Stabilizing Amidine Functional Groups in Solution. Technical Support Center.
  • Neudorfer, I., et al. (2012). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Taylor & Francis.
  • Google Patents. (2009). CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • Chromatography Forum. (2004). Amine hydrochloride in HPLC.
  • Suhasini, K., et al. (2014). A Stability Indicating HPLC Method for the Determination of Amodiquine Hydrochloride. International Journal of Pharmaceutical Sciences Review and Research.
  • Dong, M. W., & Hu, G. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Patil, S. S., et al. (2013). A stability indicating HPLC method for the determination of amodiquine hydrochloride. ResearchGate.
  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • Wikipedia. (n.d.). Amidine.
  • Shinde, M. A., et al. (2012). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC.

Sources

Validation

Precision Melting Point Determination for 3-Phenoxy-propionamidine HCl

This guide is structured as a high-level technical protocol for researchers and analytical scientists. It addresses the specific challenges of characterizing 3-Phenoxy-propionamidine HCl , a compound where thermal behavi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical protocol for researchers and analytical scientists. It addresses the specific challenges of characterizing 3-Phenoxy-propionamidine HCl , a compound where thermal behavior is often complicated by salt hygroscopicity and potential decomposition.

Executive Summary: The Thermal Characterization Challenge

3-Phenoxy-propionamidine hydrochloride (CAS 857943-48-7) acts as a critical building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and linker technologies. Unlike simple organic solids, amidine hydrochloride salts present unique challenges in melting point (MP) determination:

  • Hygroscopicity: The HCl salt moiety aggressively attracts atmospheric moisture, lowering observed MPs (depression) and causing broad transitions.

  • Decomposition: Amidines can undergo thermal degradation (deammoniation) or cyclization near their melting points, often confusing "melting" with "decomposition."

This guide compares the three primary methodologies for determining the melting point of this compound and recommends a Differential Scanning Calorimetry (DSC) workflow as the gold standard for accuracy.

Compound Profile & Predicted Thermal Behavior[1]

PropertyDetail
Chemical Name 3-Phenoxy-propionamidine hydrochloride
Structure Ph-O-CH₂-CH₂-C(=NH)NH₂[1] · HCl
CAS Number 857943-48-7
Expected MP Range 140°C – 170°C (Batch Dependent)*
Thermal Risk High probability of HCl dissociation or sublimation prior to melt.

*Note: Literature values for specific amidine intermediates vary based on synthesis method and residual solvent content. Experimental verification is mandatory.

Methodology Comparison: Selecting the Right Tool

For a researcher, the choice of method dictates the reliability of the data.

Method A: Capillary Melting Point (The Traditional Standard)
  • Principle: Visual observation of phase change in a glass capillary heated in an oil bath or metal block.

  • Performance:

    • Pros: Low cost, rapid, compliant with basic Pharmacopeia standards.

    • Cons: Subjective (human eye detection); cannot distinguish between melting and decomposition (browning); sealed capillaries may explode if HCl gas evolves.

  • Verdict: Suitable for Routine QC only if the material is known to be pure and dry.

Method B: Differential Scanning Calorimetry (DSC) (The Gold Standard)
  • Principle: Measures the heat flow difference between the sample and a reference as a function of temperature.

  • Performance:

    • Pros: Separates thermodynamic events (glass transition, melting, decomposition); quantitative (Enthalpy of Fusion

      
      ); high precision (
      
      
      
      C).
    • Cons: Requires expensive instrumentation; sample preparation is critical.

  • Verdict: Recommended for R&D and purity certification.

Method C: Thermogravimetric Analysis (TGA) (The Validator)
  • Principle: Measures mass loss as a function of temperature.

  • Performance:

    • Pros: Definitively identifies solvates, hydrates, or decomposition (mass loss) before the melt.

    • Cons: Does not measure melting directly (melting is not a mass-loss event).

  • Verdict: Essential Pre-requisite to validate that the DSC endotherm is a true melt and not desolvation.

Comparative Data Summary
FeatureCapillary MethodDSC (Recommended)TGA
Sample Size 2–5 mg2–5 mg5–10 mg
Precision

C

C
N/A (Mass only)
Decomposition Detection Visual (Browning)Exothermic/Endothermic eventsMass Loss Step
Hydrate Detection Difficult (fogging)Broad EndothermDistinct Mass Step
Suitability for 3-Phenoxy-propionamidine HCl Low (Hygroscopic risk)High (Hermetic sealing) High (Validation)

Analytical Workflow: The "Decision Tree"

For this specific salt, a linear workflow ensures data integrity. Do not jump straight to a capillary reading.

G Start Sample: 3-Phenoxy-propionamidine HCl Drying Step 1: Vacuum Drying (40°C, 4h, P2O5 desiccant) Start->Drying TGA Step 2: TGA Screening (10°C/min) Drying->TGA Decision Mass Loss < 150°C? TGA->Decision Solvate Result: Solvate/Hydrate Detected Report Desolvation Temp Decision->Solvate Yes (>1%) Pure Result: Anhydrous Proceed to MP Decision->Pure No (<0.5%) DSC Step 3: DSC Analysis (Hermetic Pan, Pinhole Lid) Pure->DSC Result Determination: Onset Temperature = MP DSC->Result

Figure 1: Analytical workflow for determining melting points of hygroscopic amidine salts.

Detailed Experimental Protocols

Protocol 1: TGA Screening (The Safety Check)

Before determining MP, you must confirm the sample is not a hydrate.

  • Instrument: TGA 5500 (or equivalent).

  • Pan: Platinum (100 µL).

  • Purge Gas: Nitrogen (25 mL/min).

  • Procedure:

    • Tare the empty pan.

    • Load 5–10 mg of sample.

    • Ramp from Ambient to 250°C at 10°C/min .

  • Analysis: Look for mass loss steps between 50°C–120°C.

    • Interpretation: If mass loss > 1%, the sample is wet. Drying is required before MP determination. If mass loss occurs simultaneously with the melt, the compound decomposes upon melting.

Protocol 2: DSC Determination (The Measurement)

This is the definitive method for CAS 857943-48-7.

  • Instrument: DSC 2500 (or equivalent).

  • Calibration: Indium Standard (

    
    C).
    
  • Pan Selection: Tzero Aluminum Hermetic Pan with Pinhole Lid.

    • Why? The pinhole allows expanding gases (if any) to escape without deforming the pan, while the hermetic seal prevents moisture uptake during the run [1].

  • Sample Prep:

    • Weigh 2–3 mg of dried sample.

    • Encapsulate quickly to minimize humidity exposure.

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10.00°C/min to 200°C.

  • Data Processing:

    • Identify the major endothermic peak.

    • Report the Extrapolated Onset Temperature (

      
      ) , not the peak temperature. The onset is the thermodynamic melting point [2].
      

Interpreting the Results

When analyzing the DSC thermogram for 3-Phenoxy-propionamidine HCl, you will likely encounter one of two scenarios:

Scenario A: Sharp Endotherm (Ideal)

  • Visual: A sharp, narrow peak (width < 3°C).

  • Meaning: High purity crystalline material.

  • Action: Report

    
    .
    

Scenario B: Broad/Split Endotherm (Problematic)

  • Visual: A wide peak or a "shoulder" leading into the main peak.

  • Meaning:

    • Impurity: Eutectic melting depression.

    • Polymorphism: Amidine salts often exhibit polymorphism. A small peak followed by a large peak indicates a solid-solid transition before melting [3].

  • Action: Perform a "Heat-Cool-Heat" cycle to see if the polymorph converts to a stable form.

References

  • TA Instruments. (n.d.). Thermal Analysis of Pharmaceutical Salts. Retrieved from

  • U.S. Pharmacopeia (USP). (2023). <891> Thermal Analysis. USP-NF.
  • Giron, D. (1995).
  • ChemicalBook. (2024). 3-Phenoxy-propionamidine HCl Product Properties. Retrieved from

Sources

Comparative

Comparative Solubility Guide: Phenoxy-Amidine Salts vs. Free Bases

[1][2][3][4][5] Executive Summary Phenoxy-amidine compounds, particularly Pentamidine and Propamidine , represent a critical class of antimicrobial agents used in treating protozoal infections (e.g., Pneumocystis jirovec...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

Phenoxy-amidine compounds, particularly Pentamidine and Propamidine , represent a critical class of antimicrobial agents used in treating protozoal infections (e.g., Pneumocystis jirovecii pneumonia, Leishmaniasis).[1][2][3][4] A recurring challenge in their development is the stark physicochemical dichotomy between their free base and salt forms .[3][5][4]

While the free bases exhibit high lipophilicity and negligible aqueous solubility, their isethionate (2-hydroxyethanesulfonate) or mesylate salts are highly water-soluble.[1][2][3][5][4] This guide objectively compares these forms, detailing the mechanistic drivers of solubility, providing quantitative data, and outlining validated experimental protocols for solubility profiling.[3]

Chemical Basis of Solubility

The solubility differential is driven by the amidine functional group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1][2][5][4]
  • Free Base: In its non-ionized state, the phenoxy-amidine molecule is a rigid, aromatic structure with high lattice energy and low polarity.[1][2][3][5] The symmetrical nature of molecules like Pentamidine promotes tight crystal packing, further reducing dissolution in aqueous media.[3]

  • Salt Form: Amidines are strong organic bases with pKa values typically between 10.0 and 12.0 .[2][3][5][4] In the presence of sulfonic acids (e.g., isethionic acid), the amidine nitrogen accepts a proton, forming a resonance-stabilized amidinium cation .[1][3] This ionic charge disrupts the crystal lattice and enables favorable ion-dipole interactions with water molecules.[2][3][4]

Mechanism of Ionization

The following diagram illustrates the equilibrium shift that dictates solubility:

AmidineEquilibrium cluster_0 Solubility Driver FreeBase Free Base (Lipophilic, Insoluble) R-C(=NH)NH2 Salt Amidinium Salt (Hydrophilic, Soluble) [R-C(NH2)2]+ X- FreeBase->Salt Protonation (pH < pKa) Acid + H+ (Acid) Salt->FreeBase Deprotonation (pH > pKa)

Figure 1: Protonation equilibrium of the amidine group.[1][2][3][5][4] At physiological pH (7.4), unsubstituted amidines remain largely protonated, but the free base form dominates in highly alkaline environments.[1][3]

Comparative Data: Salts vs. Free Bases[2][3][6]

The following data highlights the magnitude of solubility enhancement achieved through salt formation. Note the transition from "Practically Insoluble" to "Freely Soluble."

CompoundFormAqueous Solubility (25°C)Solubility DescriptionpKa (Approx)
Pentamidine Free Base< 0.1 mg/mLPractically Insoluble~11.4
Pentamidine Isethionate Salt> 100 mg/mLFreely SolubleN/A (Salt)
Propamidine Free Base< 0.1 mg/mLPractically Insoluble~11.0
Propamidine Isethionate Salt~ 200 mg/mL (1:5 w/v)SolubleN/A (Salt)

Key Insight: The isethionate counter-ion is specifically chosen for these compounds because it adds a polar hydroxyethyl sulfonate tail, which further aids solvation compared to simple halides like chlorides.[2][3][5]

Experimental Protocols

To verify these properties in a lab setting, use the following self-validating protocols.

Protocol A: Conversion of Salt to Free Base (Precipitation Method)

Use this protocol if you need to isolate the free base for lipophilicity (LogP) testing.[1][2][3][4]

  • Dissolution: Dissolve 500 mg of Pentamidine Isethionate in 10 mL of deionized water. Ensure the solution is clear.

  • Basification: Slowly add 1M NaOH dropwise while stirring. Monitor pH.

    • Observation: As pH approaches 10-11, a white, flocculent precipitate (the free base) will form immediately.[1][2][3][4]

  • Extraction: Add 10 mL of Ethyl Acetate or Dichloromethane. The precipitate should dissolve into the organic layer.

  • Separation: Wash the organic layer with brine, dry over anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , and evaporate the solvent to yield the solid free base.[4]
    
Protocol B: Intrinsic Solubility Measurement (Shake-Flask Method)

Standard method for quantifying the "Practically Insoluble" baseline.[1][2][3][5][4]

  • Preparation: Add excess Pentamidine Free Base (approx. 10 mg) to 5 mL of phosphate buffer (pH 7.4) and 5 mL of 0.1M NaOH (pH > 12).

  • Equilibration: Agitate samples at 25°C for 24 hours.

  • Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter.

    • Note: Avoid nylon filters as amidines may bind non-specifically.[3][4]

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Expectation: The pH 7.4 sample may show slight solubility due to partial ionization; the pH > 12 sample represents true intrinsic solubility (

      
      ).[2][5][4]
      
Workflow Visualization

SolubilityWorkflow cluster_results Expected Outcomes Start Start: Select Amidine Salt Dissolve Dissolve in Water (Check Clarity) Start->Dissolve AdjustPH Adjust pH > 12 (using NaOH) Dissolve->AdjustPH Precipitate Precipitate Forms? (Indicates Free Base) AdjustPH->Precipitate Extract Extract into Organic Solvent (e.g., EtOAc) Precipitate->Extract Yes Evaporate Evaporate Solvent to isolate Free Base Extract->Evaporate TestSolubility Test Solubility of Residue in Water vs. Buffer Evaporate->TestSolubility Result1 Water: Insoluble (<0.1 mg/mL) TestSolubility->Result1 Result2 Acid (pH 4): Soluble TestSolubility->Result2

Figure 2: Step-by-step workflow for isolating the free base and verifying solubility profiles.

Critical Formulation Considerations

  • Hygroscopicity: While salts like Pentamidine Isethionate are soluble, they are often hygroscopic .[2][3][5][4] They must be stored in desiccated environments.[3][4] Exposure to moisture can lead to deliquescence or hydrolysis over long periods.[2][3][5][4]

  • pH Stability: Aqueous solutions of amidine salts are most stable at slightly acidic pH (4–6).[2][3][5][4] At alkaline pH, the free base precipitates, which can be disastrous in intravenous formulations.[3]

  • Counter-ion Selection: If isethionate is unavailable, mesylate (methanesulfonate) is a viable alternative that maintains high solubility.[2][3][5][4] Hydrochloride salts are often less soluble due to the "common ion effect" in physiological fluids and higher lattice energy.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4735, Pentamidine.[2][3][5][4] Retrieved February 15, 2026, from [Link][1][3]

  • Electronic Medicines Compendium (2024). Pentamidine Isetionate 300 mg Powder for Solution for Injection/Infusion - SmPC.[1][2][3][5][4] Retrieved February 15, 2026, from [Link][1][3]

  • DrugBank Online. Propamidine: Uses, Interactions, Mechanism of Action.[3][5][4] Retrieved February 15, 2026, from [Link][1][3]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3][5][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3][5][4] (Contextual grounding for salt selection mechanisms).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Phenoxy-propionamidine hydrochloride

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of discovery. The handling of any chemical compound requires a thorough understanding of its...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of discovery. The handling of any chemical compound requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and procedures for safely managing 3-Phenoxy-propionamidine hydrochloride in a laboratory setting. Our goal is to empower you with the knowledge to create a secure research environment, ensuring both personal safety and the integrity of your work.

Hazard Identification and Risk Assessment

While specific toxicological data for 3-Phenoxy-propionamidine hydrochloride is not extensively documented in readily available literature, a precautionary approach is mandated based on the chemical structure and information on similar compounds. Amidine hydrochlorides can be classified as irritants.[1][2] Therefore, we must assume the compound may cause skin, eye, and respiratory irritation.[1][3][4][5] Ingestion is also a potential route of harmful exposure.[2][6]

Assumed Primary Hazards:

  • Skin Irritation: Direct contact may lead to redness, itching, or inflammation.[1][3]

  • Serious Eye Irritation: The compound, particularly as a powder, can cause significant eye irritation upon contact.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of the powdered form may irritate the nose, throat, and lungs.[1][4]

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[1][6]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe handling.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is your primary defense against chemical exposure. The following equipment is mandatory when handling 3-Phenoxy-propionamidine hydrochloride.

Eye and Face Protection

Standard safety glasses are insufficient. Due to the risk of splashes and airborne particles, safety goggles with side shields that form a seal around the eyes are required.[7][8] If there is a significant risk of splashing, such as during bulk transfers or solution preparation, a face shield should be worn in addition to safety goggles to protect the entire face.

Skin and Body Protection
  • Laboratory Coat: A clean, buttoned lab coat made of a suitable material should be worn at all times.

  • Impervious Clothing: For larger quantities or procedures with a higher risk of spills, impervious clothing or a chemical-resistant apron over the lab coat is recommended.[7]

  • Closed-toe Shoes: Footwear that fully covers the feet is mandatory in any laboratory setting.

Hand Protection

Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling powdered chemicals and for protection against incidental splashes. It is crucial to:

  • Inspect gloves for any signs of damage before use.

  • Don two pairs of chemotherapy-rated gloves when handling hazardous drugs.[8]

  • Change gloves every 30 minutes or immediately if they become contaminated.[8]

  • Wash hands thoroughly with soap and water after removing gloves.[9]

Respiratory Protection

When handling the solid compound outside of a certified chemical fume hood, especially when there is a risk of generating dust (e.g., weighing, transferring powder), respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particles.[8] For situations with a higher potential for aerosolization, a half-mask respirator with a P100 filter may be more appropriate.[8]

Operational Plans: PPE for Specific Tasks

The level of PPE required can vary based on the specific task and the scale of the operation.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Powder Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronN95 Respirator (if not in a fume hood)
Solution Preparation Safety GogglesNitrile GlovesLab CoatNot required if in a fume hood
General Handling in Solution Safety GogglesNitrile GlovesLab CoatNot required
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat & ApronN95 Respirator or higher
Waste Disposal Safety GogglesNitrile GlovesLab CoatNot required

Procedural Guidance: Donning, Doffing, and Disposal

A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect all PPE for damage Don_Gown 1. Don lab coat/gown Inspect_PPE->Don_Gown Proceed if intact Don_Respirator 2. Don respirator (if needed) Don_Gown->Don_Respirator Don_Goggles 3. Don eye/face protection Don_Respirator->Don_Goggles Don_Gloves 4. Don gloves (over cuffs) Don_Goggles->Don_Gloves

Caption: Sequential process for correctly donning PPE.

Doffing (Removing) PPE Workflow

The principle of doffing is to touch potentially contaminated surfaces with other contaminated surfaces, and clean surfaces with clean hands.

  • Gloves: Remove the first pair of gloves. If double-gloved, remove the outer pair.

  • Gown/Apron: Remove the gown or apron, rolling it away from the body to contain any contamination on the inside.

  • Eye/Face Protection: Remove the face shield and goggles from the back of the head.

  • Respirator: Remove the respirator from the back.

  • Second Pair of Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Engineering Controls: Your First Line of Defense

Whenever possible, handle 3-Phenoxy-propionamidine hydrochloride within a certified chemical fume hood . This is especially critical when weighing the solid or preparing stock solutions to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention if irritation develops.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]

Disposal Plan for Contaminated Materials

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator filters, should be considered hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Chemical Waste: Dispose of unused 3-Phenoxy-propionamidine hydrochloride and its solutions in accordance with local, state, and federal regulations. This typically involves collection in a designated hazardous waste container provided by your institution's environmental health and safety department. Do not pour chemical waste down the drain.[11]

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label on the empty container before disposal to prevent misuse.[12]

Safe Handling and Disposal Workflow

Safe_Handling_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_disposal Phase 3: Disposal Risk_Assessment Assess Risks Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Don_PPE Don PPE Correctly Select_PPE->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Segregate_Waste Segregate Contaminated PPE and Chemical Waste Doff_PPE->Segregate_Waste Dispose_Properly Dispose via EHS Protocols Segregate_Waste->Dispose_Properly

Caption: Workflow for safe handling from planning to disposal.

By adhering to these rigorous guidelines, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Cl-amidine hydrochloride-SDS-MedChemExpress. 7

  • SAFETY DATA SHEET - Spectrum Chemical. Link

  • SAFETY DATA SHEET - Fisher Scientific. Link

  • Personal Protective Equipment (PPE) - CHEMM. Link

  • USP Chapter <800>: Personal Protective Equipment | Pharmacy Times. Link

  • 3-Nitrobenzamide SAFETY DATA SHEET - Fisher Scientific. Link

  • 3-Dimethylaminopropiophenone hydrochloride SAFETY DATA SHEET - Fisher Scientific. Link

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. Link

  • 3-Chloropropiophenone SAFETY DATA SHEET - Fisher Scientific. Link

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations. Link

  • Cl-Amidine (hydrochloride) Safety Data Sheet - Cayman Chemical. Link

  • 1-(3-Phenylpropylamino)guanidine hydrochloride | C10H17ClN4 | CID 3084514 - PubChem. Link

  • How to Dispose of Unused Medicines | FDA. Link

  • Safety Data Sheet - BASF. Link

  • Co-515 DLC®-A - Harwick Standard Safety Data Sheet. Link

  • Safe Handling of Hazardous Drugs - Duke University. Link

  • HAZARDOUS DRUG HANDLING AND DISPOSAL SOP - University of Delaware. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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